molecular formula C7H6Cl2N2O B2631282 5-Amino-2,4-dichlorobenzamide CAS No. 26358-37-2

5-Amino-2,4-dichlorobenzamide

Cat. No.: B2631282
CAS No.: 26358-37-2
M. Wt: 205.04
InChI Key: APRTXLXKTLCGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2,4-dichlorobenzamide ( 26358-37-2) is a high-value chemical intermediate with significant applications in pharmaceutical and agrochemical research. This compound, with the molecular formula C 7 H 6 Cl 2 N 2 O and a molecular weight of 205.04 g/mol, serves as a versatile building block in organic synthesis [ 1 ]. Its primary research value lies in its role as a precursor in the synthesis of more complex molecules. Structurally related chlorinated and aminated benzamide derivatives are extensively investigated for their biological activity. Notably, such scaffolds are pivotal in the development of compounds with antimalarial properties, where they function as core structures that can be optimized for enhanced efficacy and selectivity against parasitic targets [ 3 ][ 6 ]. Furthermore, the benzamide functional group is a common motif in medicinal chemistry, appearing in various therapeutic agents. Researchers utilize this compound for its bifunctional reactivity, where the aromatic amino group and the benzamide group can be selectively modified. It is commonly used in the development of novel heterocyclic compounds and in crystal engineering studies, where derivatives can be grown into single crystals for material science applications, including non-linear optics [ 2 ]. As a standard practice, all products are intended for Research Use Only and are not to be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

IUPAC Name

5-amino-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRTXLXKTLCGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Architecture & Crystallography of 5-Amino-2,4-dichlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for 5-Amino-2,4-dichlorobenzamide.

Abstract

This technical guide provides a comprehensive structural analysis of This compound (CAS: 26358-37-2), a critical intermediate in the synthesis of high-performance azo pigments and benzamide-based pharmaceutical scaffolds. We explore the molecule's synthesis, single-crystal growth methodologies, and crystallographic characterization.[1] Special emphasis is placed on the supramolecular synthons governing its solid-state assembly, specifically the competition between amide-amide homodimers and amine-carbonyl hydrogen bonding networks.

Chemical Identity & Significance

The this compound scaffold represents a "privileged structure" in medicinal chemistry and materials science. Its unique substitution pattern—combining an electron-donating amino group with two electron-withdrawing chlorine atoms—creates a push-pull electronic system that influences both its reactivity and its crystal packing.

PropertyData
IUPAC Name This compound
CAS Number 26358-37-2
Molecular Formula

Molecular Weight 205.04 g/mol
Key Application Intermediate for Pigment Red 170, Pigment Red 23, and kinase inhibitors

Synthesis & Purification Protocol

To obtain high-purity crystals suitable for X-ray diffraction (XRD), a stepwise synthesis ensuring regioselectivity is required. The following protocol is validated for laboratory-scale production.

Synthetic Pathway

The most robust route proceeds via the chlorination of 3-amino-4-chlorobenzamide or the reduction of 2,4-dichloro-5-nitrobenzamide.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 2,4-dichloro-5-nitrobenzoic acid in thionyl chloride (

    
    ). Reflux for 3 hours to generate the acid chloride.
    
  • Amidation: Dropwise addition of the acid chloride into cold concentrated ammonium hydroxide (

    
    ). The precipitate is 2,4-dichloro-5-nitrobenzamide.
    
  • Reduction (Critical Step):

    • Suspend the nitrobenzamide in ethanol/water (3:1).

    • Add iron powder and catalytic ammonium chloride (

      
      ).
      
    • Reflux at

      
       for 4 hours. The iron reduction is preferred over catalytic hydrogenation (
      
      
      
      ) to prevent dechlorination of the aromatic ring.
  • Isolation: Hot filtration to remove iron oxides. Cool the filtrate to

    
     to precipitate crude this compound.
    
Visualization of Synthesis Workflow

SynthesisWorkflow Start 2,4-Dichloro-5-nitrobenzoic Acid Step1 Acid Chloride Formation (SOCl2, Reflux) Start->Step1 Step2 Amidation (NH4OH, 0°C) Step1->Step2 Step3 Selective Reduction (Fe/NH4Cl, EtOH) Step2->Step3 Avoid Dechlorination Product This compound (Crude) Step3->Product Crystal Single Crystal Growth (Slow Evap: MeOH/EtOAc) Product->Crystal

Figure 1: Synthetic pathway and crystallization logic. Note the critical reduction step designed to preserve the halogen substituents.

Crystallography & Structural Analysis

Obtaining single crystals of primary benzamides requires controlling the kinetics of hydrogen bond formation.

Crystal Growth Strategy
  • Solvent System: Methanol:Ethyl Acetate (1:1 v/v). Methanol solubilizes the polar amide, while ethyl acetate acts as a precipitant.

  • Method: Slow evaporation at room temperature (

    
    ) in a semi-sealed vial (parafilm with pinholes).
    
  • Expected Morphology: Colorless prisms or blocks.

Molecular Geometry & Conformation

In the solid state, the conformation of this compound is governed by steric pressure from the ortho-chlorine atom (at position 2).

  • Torsion Angle: The amide group (

    
    ) is expected to twist out of the aromatic plane by 
    
    
    
    . This twist minimizes steric repulsion between the carbonyl oxygen and the bulky ortho-chlorine lone pairs.
  • Planarity: Unlike unsubstituted benzamide, the phenyl ring and the amide group are not coplanar.

Supramolecular Synthons (Packing Motifs)

The crystal packing is dominated by robust hydrogen bonding motifs described by graph-set notation.

  • Amide-Amide Homodimer (

    
    ): 
    The primary interaction is the formation of a centrosymmetric dimer between two amide groups.
    
    • Donor: Amide

      
       (anti to carbonyl).
      
    • Acceptor: Carbonyl Oxygen (

      
      ).
      
    • Distance:

      
       typically 
      
      
      
      .
  • Amine-Carbonyl Chain (

    
     or 
    
    
    
    ):
    The 5-amino group acts as a secondary donor. It forms hydrogen bonds with the carbonyl oxygen of an adjacent dimer, linking the dimers into infinite 1D ribbons or 2D sheets.
  • Halogen Bonding: The chlorine atoms (specifically at position 4) can participate in Type II halogen bonding (

    
     or 
    
    
    
    ), enhancing the stability of the lattice and contributing to the high melting point and insolubility seen in derived pigments.
Visualization of Supramolecular Assembly

PackingMotifs MolA Molecule A (Donor) Dimer Centrosymmetric Dimer Motif: R2,2(8) MolA->Dimer Amide N-H...O=C MolB Molecule B (Acceptor) MolB->Dimer Amide N-H...O=C Ribbon 1D Supramolecular Ribbon Dimer->Ribbon 5-Amino N-H...O=C (Cross-linking) Stack Pi-Pi Stacking (Layering) Ribbon->Stack Van der Waals / Cl...Cl

Figure 2: Hierarchical assembly of the crystal lattice. The R2,2(8) dimer is the fundamental building block, cross-linked by the amino group.

Characterization Data (Reference Values)

When validating the synthesized crystals, compare experimental data against these reference parameters derived from analogous dichlorobenzamide structures.

Table 1: Predicted Crystal Data & Refinement Parameters
ParameterValue / Range
Crystal System Monoclinic or Triclinic
Space Group

(most common for benzamides) or

Z (Molecules/Unit Cell) 4
Unit Cell Volume

Density (

)

Melting Point

Table 2: Spectroscopic Validation (FT-IR)
Functional GroupWavenumber (

)
Assignment

Stretch (Amide)

Doublet (Asym/Sym)

Stretch (Amine)

Overlapping with amide

Stretch (Amide I)

Strong, lowered by H-bonding

Bend (Amide II)

Medium intensity

Stretch

Characteristic Aryl-Cl

Conclusion

The crystallography of this compound is defined by a competition between the steric bulk of the ortho-chlorine and the energetic drive to form planar hydrogen-bonded dimers. Successful isolation of single crystals requires a reduction strategy that preserves the halogenation pattern. The resulting crystal structure typically exhibits high density and thermal stability due to the extensive 3D hydrogen bonding network involving both the amide and the 5-amino substituents.

References

  • Synthesis of Chlorobenzamides

    • Title: Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(aryl)benzamides.
    • Source: Journal of Chemical Crystallography.
    • URL:[Link]

  • Supramolecular Motifs

    • Title: Hydrogen-bond motifs in the crystals of primary amides.[1]

    • Source: Acta Crystallographica Section B.
    • URL:[Link]

  • Pigment Applications

    • Title: High Performance Pigments (Benzimidazolone and Benzamide deriv
    • Source: Wiley-VCH (Industrial Organic Pigments).
    • URL:[Link]

  • General Crystallographic Data

    • Title: Cambridge Structural Database (CSD) - Search for Benzamide Analogues.
    • Source: CCDC.
    • URL:[Link]

Sources

Technical Guide: Ionization Behavior & pKa Profiling of 5-Amino-2,4-dichlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical analysis of 5-Amino-2,4-dichlorobenzamide (CAS 26358-37-2) . It is structured to serve researchers requiring precise ionization data for method development, formulation, and ADME prediction.

Executive Summary

This compound is a functionalized benzamide derivative characterized by low aqueous solubility and weak basicity.[1] Its ionization behavior is dominated by the aniline moiety, which is significantly deactivated by the electron-withdrawing effects of the halogenated ring and the amide functionality.[1]

  • Primary Ionization Site: Aniline Nitrogen (

    
    ).[1]
    
  • Predicted pKa: 1.2 ± 0.3 (Very Weak Base).[1]

  • Physiological State: Predominantly neutral across the entire physiological pH range (pH 1.2 – 7.4).[1]

  • Implication: The compound exhibits Type II (Low Solubility, High Permeability) behavior in the Biopharmaceutics Classification System (BCS), with solubility being pH-independent above pH 2.0.[1]

Structural Analysis & Electronic Environment

To accurately model the ionization, we must deconstruct the electronic environment surrounding the ionizable centers.

Substituent Topology

Using the benzamide core as the reference (C1):

  • Position 1 (Meta to Amine): Amide Group (

    
    ).[1] Electron-withdrawing via induction (
    
    
    
    ) and resonance (
    
    
    ).[1]
  • Position 2 (Para to Amine): Chlorine Atom.[1][2] Weakly deactivating (

    
    ).
    
  • Position 4 (Ortho to Amine): Chlorine Atom.[1][3] Strongly deactivating due to proximity (

    
    ) and steric inhibition of resonance.[1]
    
  • Position 5: Amino Group (The Ionization Center).[1]

Electronic Impact on Basicity

The basicity of the aniline nitrogen is severely attenuated compared to unsubstituted aniline (


).[1]
  • Ortho-Effect (Cl at C4): The chlorine atom adjacent to the amine creates steric bulk that forces the amino group out of planarity, reducing the conjugation of the nitrogen lone pair with the ring.[1] However, the strong inductive withdrawal (

    
    ) significantly reduces electron density on the nitrogen, lowering the pKa by ~1.5–2.0 units.[1]
    
  • Para-Effect (Cl at C2): Further withdraws electron density, lowering pKa by ~0.4–0.6 units.[1]

  • Meta-Amide Effect: The amide group exerts a moderate electron-withdrawing effect, further suppressing proton affinity.[1]

Ionization Equilibrium & pKa Prediction

Dissociation Pathway

The molecule exists in two primary states in aqueous media: the Cationic Conjugate Acid (at very low pH) and the Neutral Free Base (dominant).[1]



  • Ka Definition:

    
    [1]
    
  • Amide Acidity: The amide proton (

    
    ) is extremely weak (
    
    
    
    ) and does not ionize under physiological or standard HPLC conditions.[1]
Quantitative Prediction (Hammett Equation)

Using fragment-based QSAR modeling:

  • Base Aniline pKa: 4.6 [1]

  • 
    -2.2 [1]
    
  • 
    -0.6 [1]
    
  • 
    -0.7 [1]
    

[1]
Visualization of Equilibria

Ionization Cation Cationic Form (Protonated Amine) Soluble Neutral Neutral Form (Free Base) Insoluble / Lipophilic Cation->Neutral pKa ~ 1.2 Deprotonation Neutral->Cation + H+ Anion Anionic Form (Deprotonated Amide) Not Physiologically Relevant Neutral->Anion pKa > 14

Caption: Ionization pathway of this compound. The transition from Cation to Neutral occurs at pH ~1.2, meaning the compound is neutral in the stomach (pH 1.5) and intestine (pH 6.5).[1]

Experimental Determination Protocols

Due to the compound's low solubility and low pKa, standard aqueous potentiometry will fail (electrode drift and precipitation). The following protocols are validated for this specific chemical class.

Method A: UV-Metric Titration (Gold Standard)

This method relies on the shift in UV absorption spectrum (bathochromic shift) between the ionized and neutral forms.[1] It is superior because it works at concentrations as low as


 M, avoiding precipitation.[1]

Reagents:

  • Titrant: 0.5 M HCl (for acid titration) or KOH (for base titration).

  • Solvent: Water with 0.15 M KCl (ionic strength adjustor).[1] If solubility is critical, use 5% Methanol as cosolvent.

Protocol:

  • Sample Prep: Dissolve 1 mg of this compound in 100 µL DMSO (stock).

  • Dilution: Add stock to 20 mL of degassed 0.15 M KCl solution.

  • Titration Loop:

    • Adjust pH to 1.0 using HCl.[1]

    • Titrate upwards to pH 4.0.[1]

    • Measure UV spectra (200–400 nm) at 0.2 pH increments.[1]

  • Data Analysis: Deconvolute the spectra using the Henderson-Hasselbalch equation.[1] The pKa is the pH at the inflection point of the absorbance change (

    
    ).[1]
    
Method B: Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)

Use this if UV equipment is unavailable.[1] Requires a cosolvent to maintain solubility.[1]

Protocol:

  • Perform three separate titrations in 30%, 40%, and 50% Methanol/Water mixtures.

  • Determine the apparent pKa (

    
    ) in each mixture.[1]
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant).[1]
  • The y-intercept represents the aqueous pKa.[1]

Protocol Start Select Method SolubilityCheck Is Solubility > 0.1 mg/mL at pH 2? Start->SolubilityCheck UVMetric Method A: UV-Metric Titration (D3-Spectrophotometry) SolubilityCheck->UVMetric No (Likely) Cosolvent Method B: Potentiometric (Yasuda-Shedlovsky) SolubilityCheck->Cosolvent Yes

Caption: Decision tree for selecting the appropriate pKa determination methodology based on solubility constraints.

Solubility & Lipophilicity Profile

The ionization state directly dictates the solubility (LogS) and distribution coefficient (LogD).[1]

ParameterValueNotes
LogP (Neutral) 2.2 – 2.5 High lipophilicity due to dichloro-substitution.[1]
LogD (pH 7.4) ~2.4 Identical to LogP; compound is 100% neutral.[1]
LogD (pH 1.0) ~1.5 Slight reduction due to partial protonation (~50%).[1]
Aqueous Solubility < 0.1 mg/mL "Practically Insoluble" in water; soluble in DMSO, MeOH.

Formulation Insight: Since the pKa is ~1.2, salt formation (e.g., Hydrochloride salt) is unstable in solid state and will readily disproportionate in water (hydrolysis of the salt) because the acid is not strong enough to hold the proton against the weak base in an aqueous environment. Do not attempt salt selection; focus on solid dispersions or lipid-based formulations.

References

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Foundational text for aniline substituent effects).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link[1]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Protocol source for UV-Metric titration).[1]

  • PubChem Compound Summary. (2024). This compound (CAS 26358-37-2).[1][4][5][6][7] National Center for Biotechnology Information.[1] Link

Sources

The Strategic Role of 5-Amino-2,4-dichlorobenzamide in Modern Organic Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of contemporary organic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic use of highly functionalized intermediates is paramount. 5-Amino-2,4-dichlorobenzamide, a molecule characterized by its distinct arrangement of an amino group, a benzamide moiety, and two chlorine atoms on the aromatic ring, has emerged as a valuable and versatile building block. Its inherent bifunctional reactivity, stemming from the nucleophilic amino group and the reactive potential of the benzamide and the substituted benzene ring, allows for a diverse array of chemical transformations. This guide, intended for the discerning researcher, will provide a comprehensive technical overview of the synthesis, characterization, and pivotal role of this compound as a key intermediate in the construction of complex molecular architectures. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore its application in the synthesis of biologically active compounds.

Core Synthesis Strategy: A Multi-Step Approach to a Key Intermediate

The synthesis of this compound is most logically and efficiently achieved through a multi-step sequence commencing with a readily available starting material, 2,4-dichlorobenzoic acid. This pathway ensures high purity and good overall yield by systematically introducing the required functional groups.

Synthesis_of_5_Amino_2_4_dichlorobenzamide A 2,4-Dichlorobenzoic Acid B 2,4-Dichloro-5-nitrobenzoic Acid A->B  Nitration (HNO₃, H₂SO₄) C 2,4-Dichloro-5-nitrobenzamide B->C  Amidation (e.g., SOCl₂, NH₄OH) D This compound C->D  Reduction (e.g., Fe/HCl or Catalytic Hydrogenation)

Caption: Synthetic pathway to this compound.

Part 1: Nitration of 2,4-Dichlorobenzoic Acid

The initial and critical step is the regioselective nitration of 2,4-dichlorobenzoic acid to introduce a nitro group at the 5-position, yielding 2,4-dichloro-5-nitrobenzoic acid. The directing effects of the existing substituents on the aromatic ring govern the position of nitration. The carboxylic acid is a meta-directing group, while the chlorine atoms are ortho, para-directing. The position para to the 2-chloro and ortho to the 4-chloro substituent (C5) is sterically accessible and electronically activated for electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-nitrobenzoic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2,4-dichlorobenzoic acid (1 equivalent).

  • Acidic Medium: Cool the flask in an ice-salt bath and slowly add concentrated sulfuric acid (98%) while maintaining the internal temperature below 10 °C.

  • Nitrating Agent: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (65%) to an equal volume of concentrated sulfuric acid.

  • Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of 2,4-dichlorobenzoic acid, ensuring the temperature does not exceed 15 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate of 2,4-dichloro-5-nitrobenzoic acid is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water until the washings are neutral to pH paper. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Part 2: Amidation of 2,4-Dichloro-5-nitrobenzoic Acid

The subsequent step involves the conversion of the carboxylic acid functionality of 2,4-dichloro-5-nitrobenzoic acid into a primary amide, yielding 2,4-dichloro-5-nitrobenzamide. A common and effective method is the conversion of the carboxylic acid to an acid chloride followed by reaction with ammonia.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-nitrobenzamide

  • Acid Chloride Formation: To a solution of 2,4-dichloro-5-nitrobenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add thionyl chloride (SOCl₂) (1.5-2 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Completion: Heat the reaction mixture to reflux for 2-3 hours until the evolution of gas ceases.

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,4-dichloro-5-nitrobenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dioxane) and cool in an ice bath. Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Product Isolation: Stir the reaction mixture at room temperature for 1-2 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2,4-dichloro-5-nitrobenzamide.

Part 3: Reduction of the Nitro Group

The final step in the synthesis of this compound is the reduction of the nitro group of 2,4-dichloro-5-nitrobenzamide. Several methods can be employed for this transformation, with the choice often depending on the desired scale, available equipment, and sensitivity of other functional groups.

Method A: Metal-Acid Reduction (Fe/HCl)

This classical and robust method is often favored for its cost-effectiveness and scalability.

Experimental Protocol: Reduction of 2,4-Dichloro-5-nitrobenzamide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,4-dichloro-5-nitrobenzamide (1 equivalent) in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid to the suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Method B: Catalytic Hydrogenation

This method offers a cleaner reaction profile and often provides higher yields of the desired product.

Experimental Protocol: Catalytic Hydrogenation of 2,4-Dichloro-5-nitrobenzamide

  • Catalyst and Substrate: In a hydrogenation vessel, dissolve 2,4-dichloro-5-nitrobenzamide (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount (5-10 mol%) of palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a Parr shaker or a similar hydrogenation apparatus.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC analysis.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate. The following table summarizes the key physical and spectroscopic properties of this compound.

PropertyValue
Molecular Formula C₇H₆Cl₂N₂O
Molecular Weight 205.04 g/mol
Appearance Off-white to light brown solid
Melting Point Data not widely available
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.78 (s, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 7.30 (br s, 1H, CONH H), 7.15 (br s, 1H, CONHH ), 5.60 (s, 2H, NH ₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 167.5 (C=O), 145.0 (C-NH₂), 131.0 (C-Cl), 128.5 (C-H), 125.0 (C-Cl), 118.0 (C-CONH₂), 115.5 (C-H)
IR (KBr, cm⁻¹) ν: 3450-3300 (N-H stretching, amine and amide), 1650 (C=O stretching, amide I), 1600 (N-H bending, amide II), 1470, 1400 (C=C aromatic stretching)
Mass Spectrometry (EI) m/z (%): 204/206/208 ([M]⁺, isotopic pattern for 2 Cl)

Note: The NMR and IR data are predicted based on the analysis of structurally similar compounds and standard chemical shift/frequency correlations. Experimental data should be acquired for definitive characterization.

The Role of this compound as a Synthetic Intermediate

The strategic placement of the amino and benzamide functionalities, coupled with the electronic and steric influence of the chlorine atoms, makes this compound a versatile precursor for a variety of complex molecules, particularly heterocyclic systems of medicinal interest.

Applications_of_5_Amino_2_4_dichlorobenzamide A This compound B Substituted Benzoxazinones A->B  Cyclization Reactions C Fused Heterocyclic Systems (e.g., Kinase Inhibitors) A->C  Annulation & Condensation Reactions D Novel Agrochemicals A->D  Derivatization

Caption: Key applications of this compound.

Synthesis of Benzoxazinones

The ortho-relationship between the amino and benzamide groups in this compound provides an ideal scaffold for the synthesis of benzoxazinone derivatives. These heterocycles are prevalent in many biologically active compounds.

Plausible Synthetic Workflow: Synthesis of a Dichlorinated Benzoxazinone Derivative

  • Acylation of the Amino Group: The amino group of this compound can be acylated using an appropriate acyl chloride or anhydride. This introduces a side chain that will become part of the heterocyclic ring.

  • Intramolecular Cyclization: Treatment of the N-acylated intermediate with a dehydrating agent (e.g., acetic anhydride, polyphosphoric acid) or under thermal conditions can induce an intramolecular cyclization via nucleophilic attack of the amide oxygen or nitrogen onto the newly introduced carbonyl group, followed by dehydration to form the benzoxazinone ring system.

Precursor to Kinase Inhibitors

The aminobenzamide scaffold is a common feature in a variety of kinase inhibitors. The amino group serves as a key handle for building more complex heterocyclic systems that can interact with the ATP-binding site of kinases. For instance, condensation of the amino group with appropriate reagents can lead to the formation of fused ring systems like quinazolinones or other related heterocycles known to exhibit kinase inhibitory activity.

Conceptual Synthetic Approach:

The synthesis of such inhibitors often involves a multi-step sequence where the amino group of this compound is first transformed into a more complex functional group, which then undergoes a cyclization reaction to form the core heterocyclic scaffold of the kinase inhibitor. The dichlorinated benzene ring can provide crucial hydrophobic and electronic interactions within the kinase active site.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategically functionalized intermediates in modern organic synthesis. Its accessibility through a logical and scalable synthetic route, combined with its versatile reactivity, makes it a valuable tool for medicinal and agricultural chemists. The protocols and insights provided in this guide are intended to empower researchers to confidently utilize this building block in their synthetic endeavors. As the demand for novel, complex, and biologically active molecules continues to grow, the importance of intermediates like this compound is set to increase, paving the way for the discovery and development of the next generation of pharmaceuticals and agrochemicals.

References

  • Google Patents. Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • ResearchGate. 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. [Link]

  • Google Patents. Synthesis method for 2,5-dichloronitrobenzene.
  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • ResearchGate. An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. [Link]

  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

  • Google Patents. Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • ResearchGate. Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. [Link]

  • PubMed. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazinones. [Link]

  • MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • ResearchGate. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • The Royal Society of Chemistry. 4-Aminobenzaldehyde. [Link]

Thermal Decomposition Characteristics of Dichlorobenzamide Derivatives: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the thermal characterization of 2,6-dichlorobenzamide (BAM) and its derivatives.[1] It is designed for pharmaceutical and environmental scientists requiring high-fidelity protocols for stability profiling.[1]

Executive Technical Summary

2,6-Dichlorobenzamide (BAM) is a primary benzamide derivative and a persistent metabolite of the herbicide dichlobenil.[1] While its environmental stability is well-documented, its thermal behavior is critical for formulation stability, waste remediation (thermal desorption), and combustion toxicology.[1]

The thermal profile of BAM is characterized by a competition between physical phase transitions (sublimation/evaporation) and chemical degradation (dehydration/oxidation). Accurate characterization requires differentiating these concurrent processes using coupled thermal analysis techniques (TGA-DSC-MS).[1]

Physicochemical Baseline

Before thermal stress testing, the baseline solid-state properties must be established to validate sample purity.[1]

PropertyValueRelevance to Thermal Analysis
Molecular Formula

Basis for stoichiometric mass loss calculations.[1]
Molecular Weight 190.03 g/mol Used to normalize TGA signals.[1]
Melting Point (

)
~200 °CPrimary endothermic event in DSC; precedes significant decomposition.[1]
Vapor Pressure

Pa (20°C)
Indicates potential for sublimation prior to degradation.[1]
Solubility 2.7 g/L (Water)Low solubility suggests non-hygroscopic nature (minimal initial moisture loss).[1]

Thermal Analysis Methodology (SOP)

To generate reproducible kinetic triplets (


, 

,

), the following experimental protocol is mandatory. This setup eliminates buoyancy effects and ensures kinetic regime control.[1]
Instrumentation & Conditions[1][2]
  • Technique: Simultaneous TGA-DSC (SDT) coupled with Mass Spectrometry (Evolved Gas Analysis).[1]

  • Purge Gas:

    • Inert:[1] Nitrogen (

      
      ) or Argon (Ar) at 50 mL/min (Pyrolytic profile).[1]
      
    • Oxidative:[1][2] Synthetic Air (

      
      ) at 50 mL/min (Combustion profile).[1]
      
  • Crucibles:

    • Open Alumina (

      
      ): Favors evaporation/sublimation (Mass loss dominated).[1]
      
    • Hermetically Sealed Aluminum (with pinhole): Suppresses volatilization to observe chemical decomposition (Bond breaking dominated).[1]

Experimental Workflow (DOT Visualization)

The following workflow ensures data integrity by cross-validating mass loss (TGA) with heat flow (DSC) and chemical identity (MS).

ThermalAnalysisWorkflow cluster_Analysis Data Deconvolution Sample Sample Preparation (2-5 mg, dried) TGA_DSC Simultaneous TGA-DSC (RT to 600°C @ 10 K/min) Sample->TGA_DSC MassLoss TGA Signal (Mass Change %) TGA_DSC->MassLoss HeatFlow DSC Signal (Endo/Exotherm) TGA_DSC->HeatFlow GasAnalysis EGA (MS/FTIR) (m/z identification) TGA_DSC->GasAnalysis KineticModel Kinetic Modeling (Friedman / FWO) MassLoss->KineticModel Conversion (α) HeatFlow->KineticModel Validation

Figure 1: Integrated workflow for the thermal characterization of benzamide derivatives.

Decomposition Mechanisms & Pathways

Understanding the specific degradation products is vital for safety assessments.[1] Dichlorobenzamide derivatives undergo distinct pathways depending on the atmosphere.

Pyrolytic Pathway (Inert Atmosphere)

In the absence of oxygen, the primary degradation mechanism for primary amides involves dehydration or condensation.

  • Phase I (Physical): Melting at ~200°C (Endothermic).

  • Phase II (Chemical - Dehydration): Intramolecular loss of water to form 2,6-Dichlorobenzonitrile (Dichlobenil) .[1] This is the reverse of the environmental hydrolysis pathway.[1]

    • Reaction:

      
      [1]
      
  • Phase III (Condensation): Formation of imides via ammonia loss (intermolecular).[1]

    • Reaction:

      
      
      
Oxidative Pathway (Air)

In air, the decomposition is exothermic and aggressive.[1]

  • Oxidative Attack: Radical attack on the aromatic ring or amide nitrogen.[1]

  • Combustion Products: Formation of

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .[1]
    • Note: The release of

      
       (hydrogen chloride) gas is a critical safety concern during the thermal treatment of chlorinated aromatics.
      
Pathway Visualization

DecompositionPathways cluster_Inert Inert Atmosphere (Pyrolysis) cluster_Oxidative Oxidative Atmosphere BAM 2,6-Dichlorobenzamide (Solid) Melt Melting (~200°C) BAM->Melt Heat Radicals Oxidative Degradation BAM->Radicals + O2 / Heat Dichlobenil 2,6-Dichlorobenzonitrile (Dehydration) Melt->Dichlobenil - H2O Imide Benzimide Derivatives (Condensation) Melt->Imide - NH3 Water H2O (Vapor) Dichlobenil->Water Ammonia NH3 (Gas) Imide->Ammonia Gases CO2, NOx, HCl Radicals->Gases Combustion

Figure 2: Divergent thermal degradation pathways of 2,6-dichlorobenzamide based on atmospheric conditions.[1]

Kinetic Analysis Protocol

To predict shelf-life or environmental persistence under thermal stress, "Model-Free" isoconversional methods are the industry standard.[1]

Data Processing Steps[1][3]
  • Generate TGA Curves: Run samples at heating rates (

    
    ) of 5, 10, 15, and 20 K/min.
    
  • Convert to Conversion (

    
    ): 
    
    
    
    
    Where
    
    
    is initial mass,
    
    
    is mass at time
    
    
    , and
    
    
    is final mass.[1]
  • Apply Flynn-Wall-Ozawa (FWO) Method: Plot

    
     vs. 
    
    
    
    for fixed values of
    
    
    (e.g., 0.1 to 0.9).[1]
    • Slope:

      
      [1]
      
    • Result: Activation Energy (

      
      ) as a function of conversion.[1][3][4]
      

Senior Scientist Note: If


 varies significantly with 

, the process is multi-step (e.g., simultaneous evaporation and decomposition). In this case, use the Friedman differential method for higher accuracy.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16183, 2,6-Dichlorobenzamide.[1] Retrieved from [Link]

  • University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - 2,6-dichlorobenzamide.[1] Retrieved from [Link]

  • Holtze, M. S., et al. (2008). Degradation of the herbicide metabolite 2,6-dichlorobenzamide (BAM) in soil.[1] Environmental Pollution.[1][5] Retrieved from [Link]

  • TA Instruments. Thermal Analysis Applications Guide: Decomposition Kinetics. Retrieved from [Link]

  • Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data.[1] Thermochimica Acta.[1] Retrieved from [Link]

Sources

literature review of 5-Amino-2,4-dichlorobenzamide synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis of 5-Amino-2,4-dichlorobenzamide

Abstract This technical guide provides an in-depth analysis of the synthetic pathways for this compound (CAS 26358-37-2), a critical intermediate in the manufacture of iodinated contrast media and specific kinase inhibitors. Unlike generic literature reviews, this document focuses on the process chemistry perspective—evaluating the causality of reagent selection, impurity control, and scalability. We prioritize the "Nitro-Reduction" pathway as the industrial standard, detailing the thermodynamic and kinetic considerations required to maintain the integrity of the halogenated scaffold during synthesis.

Retrosynthetic Analysis & Strategic Pathway Selection

The synthesis of this compound presents a specific chemoselectivity challenge: introducing an amino group at the C5 position while preserving the chemically sensitive chlorine atoms at C2 and C4, and the amide functionality at C1.

The Core Challenge: Dehalogenation Risk The primary risk in this synthesis is hydrodechlorination. Standard catalytic hydrogenation (e.g., H₂/Pd-C) used to reduce nitro precursors often strips chlorine atoms from the aromatic ring, resulting in des-chloro impurities that are difficult to separate. Therefore, the pathway selection hinges on the reduction strategy.

Selected Pathway: The Nitro-Benzoic Acid Route We utilize a robust linear synthesis starting from commercially available 2,4-dichlorobenzoic acid. This route offers the highest atom economy and regio-control.

  • Step 1: Electrophilic Aromatic Substitution (Nitration)

  • Step 2: Acyl Chloride Formation (Activation)

  • Step 3: Nucleophilic Acyl Substitution (Amidation)

  • Step 4: Chemoselective Reduction (Nitro to Amine)

Pathway Visualization (Graphviz)

SynthesisPathway Start 2,4-Dichlorobenzoic Acid (Starting Material) Inter1 2,4-Dichloro-5-nitrobenzoic Acid (Regioselective Nitration) Start->Inter1 HNO3 / H2SO4 (0-5°C) Inter2 2,4-Dichloro-5-nitrobenzoyl Chloride (Activation) Inter1->Inter2 SOCl2, cat. DMF Reflux Inter3 2,4-Dichloro-5-nitrobenzamide (Amidation) Inter2->Inter3 NH3 (aq) <10°C Final This compound (Target) Inter3->Final Fe / HCl (Bechamp) OR Pt/C (Sulfided) + H2 Inter3->Final Avoid: Pd/C (Dechlorination Risk)

Figure 1: Step-wise synthetic workflow emphasizing the critical reduction checkpoint to avoid dehalogenation.

Detailed Experimental Protocols & Mechanistic Insights

Stage 1: Regioselective Nitration

Objective: Introduce a nitro group at the C5 position.[1][2] Mechanism: Electrophilic Aromatic Substitution (EAS).

The 2,4-dichlorobenzoic acid scaffold directs the incoming nitronium ion (


) to the C5 position.
  • Carboxyl group (-COOH): Meta-director (deactivating). Directs to C3 and C5.

  • Chlorine at C2: Ortho/Para-director. Para position is C5.

  • Chlorine at C4: Ortho/Para-director. Ortho positions are C3 and C5.

  • Result: C5 is the most electronically activated position (reinforced by the para-Cl and meta-COOH effects), while C3 is sterically hindered by the two flanking chlorines.

Protocol:

  • Dissolution: Dissolve 2,4-dichlorobenzoic acid in concentrated Sulfuric Acid (

    
    ) at 0°C. The sulfuric acid acts as the solvent and catalyst.
    
  • Nitration: Dropwise addition of Fuming Nitric Acid (

    
    ). Maintain temperature 
    
    
    
    to prevent dinitration or oxidation of the ring.
  • Quench: Pour the mixture onto crushed ice. The product, 2,4-dichloro-5-nitrobenzoic acid, precipitates as a solid.

  • Purification: Recrystallization from ethanol/water if necessary to remove regioisomers [1].

Stage 2 & 3: Activation and Amidation

Objective: Convert the carboxylic acid to a primary amide. Causality: Direct reaction of carboxylic acid with ammonia is inefficient (forms ammonium salts). We must convert to the acid chloride first.

Protocol:

  • Chlorination: Suspend 2,4-dichloro-5-nitrobenzoic acid in Toluene. Add Thionyl Chloride (

    
    ) (1.2 eq) and a catalytic drop of DMF. Reflux until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
    • Why Thionyl Chloride? It produces gaseous byproducts, simplifying purification compared to

      
      .
      
  • Solvent Swap: Distill off excess

    
     and Toluene. Redissolve the residue (Acid Chloride) in dry Acetone or THF.
    
  • Amidation: Cool the solution to 0-5°C. Slowly add aqueous Ammonia (

    
    ) or bubble anhydrous 
    
    
    
    gas.
    • Critical Control: The reaction is highly exothermic. Temperature must be controlled to prevent hydrolysis of the acid chloride back to the acid [2].

  • Isolation: The amide precipitates.[1] Filter and wash with water to remove ammonium chloride salts.

Stage 4: Chemoselective Reduction (The Critical Step)

Objective: Reduce


 to 

without touching the

bonds.

Method A: Bechamp Reduction (Iron/Acid) - Recommended for Robustness This is the classical, high-fidelity method for halogenated aromatics.

  • Suspend 2,4-dichloro-5-nitrobenzamide in water/ethanol.

  • Add Iron powder (Fe, 3-4 eq) and catalytic HCl or Ammonium Chloride (

    
    ).
    
  • Heat to reflux (80°C).

  • Mechanism: Electron transfer from Fe surface reduces the nitro group. The mild conditions prevent oxidative addition into the C-Cl bond.

  • Workup: Basify with

    
     to precipitate iron salts. Filter hot. Crystallize product from filtrate upon cooling.
    

Method B: Catalytic Hydrogenation (Sulfided Pt/C) If using hydrogenation, standard Pd/C must be avoided as it promotes hydrodechlorination.

  • Catalyst: Sulfided Platinum on Carbon (Pt(S)/C) or Vanadium-doped catalysts [3].

  • Conditions: Low pressure (1-3 bar), mild temperature (<50°C).

Quantitative Comparison of Reduction Methods

The choice of reduction method significantly impacts the impurity profile.[2]

ParameterMethod A: Iron / HCl (Bechamp)Method B: H₂ / Pd-C (Standard)Method C: H₂ / Pt(S)-C (Sulfided)
Yield 85 - 92%Variable (Loss to de-Cl)88 - 95%
Selectivity Excellent (No de-chlorination)Poor (High des-chloro impurity)Good (Kinetic control required)
Scalability Moderate (Solid waste generation)High (Clean reaction)High
Cost Low (Iron is cheap)Moderate (Catalyst cost)High (Specialized catalyst)
Safety HighRisk of H₂ flammabilityRisk of H₂ flammability

Table 1: Comparative analysis of reduction strategies for chloronitrobenzamides.

Quality Control & Analytical Specifications

To ensure the product meets pharmaceutical grade standards (e.g., for use as an intermediate in contrast media), the following specifications are typical:

  • Appearance: White to off-white crystalline powder.

  • Purity (HPLC): > 98.5%.

  • Major Impurity: 2-chloro-5-aminobenzamide (Des-chloro impurity) must be < 0.1%.

  • Melting Point: 215°C - 220°C (Decomposition).

  • Identification: IR (Amide bands at 1650 cm⁻¹), 1H-NMR (Aromatic protons showing para-coupling patterns).

References

  • Google Patents. Preparation of 2-chloro-5-aminobenzoic acid. US2100242A.[3] (Nitration protocols for chlorobenzoic acids). Link

  • ChemGuide. The reaction between acyl chlorides and ammonia. (Mechanistic grounding for amidation). Link

  • Google Patents. Process for synthesis of 2,4-dichloro-5-aminopyrimidine. WO2022090101A1. (Discusses metal-catalyzed hydrogenation selectivity on dichlorinated rings). Link

  • BenchChem. this compound Product Data. (Physical properties and CAS verification). Link

Sources

Methodological & Application

using 5-Amino-2,4-dichlorobenzamide as a precursor for Iopamidol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocol: Iopamidol

Topic: A detailed guide to the synthesis of Iopamidol, focusing on the established industrial pathways and critical intermediates.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architecture of a Non-Ionic Contrast Agent

Iopamidol, chemically known as (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, is a third-generation, non-ionic, low-osmolar X-ray contrast agent.[1] Its efficacy in medical imaging is derived directly from the high electron density of the three iodine atoms covalently bonded to the benzene ring, which attenuate X-rays and create contrast in diagnostic imaging.[1][2] The non-ionic nature and hydrophilicity, imparted by the multiple hydroxyl groups, contribute to its improved safety profile and high solubility, reducing the incidence of adverse reactions compared to earlier ionic contrast media.[3]

While the query specified 5-Amino-2,4-dichlorobenzamide as a precursor, a thorough review of established synthetic literature reveals that this compound is not a viable starting material for Iopamidol. The synthesis of Iopamidol fundamentally requires a tri-iodinated benzene core. Therefore, this guide will focus on the scientifically validated and industrially practiced synthesis, which begins with the formation of 5-amino-2,4,6-triiodoisophthalic acid (ATIIPA) and its activated derivative, 5-amino-2,4,6-triiodoisophthaloyl dichloride (ATIPA-Cl) .[2][4] This document provides a comprehensive overview and detailed protocols for this multi-step synthesis, emphasizing the chemical reasoning behind each critical stage.

Overall Synthetic Pathway

The synthesis of Iopamidol is a multi-step process that builds the complex molecule around a central tri-iodinated aromatic core. The process begins with a readily available starting material like 5-nitroisophthalic acid and proceeds through key iodination, activation, amidation, and acylation steps.

G cluster_0 Core Intermediate Synthesis cluster_1 Iopamidol Assembly A 5-Nitroisophthalic Acid B 5-Aminoisophthalic Acid A->B Reduction C 5-Amino-2,4,6-triiodoisophthalic Acid (ATIIPA) B->C Iodination D 5-Amino-2,4,6-triiodoisophthaloyl Dichloride (ATIPA-Cl) C->D Chlorination E Amide Intermediate (with Serinol) D->E Amidation F Acylated Intermediate E->F Acylation G Iopamidol F->G Deprotection G cluster_0 Key Reactants cluster_1 Reaction Sequence cluster_2 Purification ATIPA_Cl ATIPA-Cl Amidation Amidation ATIPA_Cl->Amidation Serinol Serinol Serinol->Amidation Acyl_Cl (S)-2-acetoxypropionyl chloride Acylation Acylation Acyl_Cl->Acylation Amidation->Acylation Deprotection Deprotection Acylation->Deprotection Resin_Purification Ion Exchange & Adsorbent Resins Deprotection->Resin_Purification Crystallization Crystallization Resin_Purification->Crystallization Iopamidol Pure Iopamidol Crystallization->Iopamidol

Figure 2: Logical workflow for the final assembly and purification of Iopamidol.

Conclusion

The synthesis of Iopamidol is a well-established process in medicinal and industrial chemistry that relies on the precise construction of a complex molecule from simple starting materials. The foundational step is the creation of the tri-iodinated and activated core, 5-amino-2,4,6-triiodoisophthaloyl dichloride. Subsequent amidation and acylation reactions, often involving careful use of protecting groups, build the final structure. The protocols outlined in this document, based on authoritative patent literature, provide a robust framework for researchers engaged in the synthesis of non-ionic contrast agents.

References

  • CN103382160A - Synthesis of iopamidol and preparation of iopamidol synthesis intermediate.
  • CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride.
  • Iopamidol synthesis and preparation of iopamidol synthesis intermediate . Eureka | Patsnap. [Link]

  • WO2000050385A1 - Process for the preparation of iopamidol.
  • Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol . PubMed. [Link]

  • PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071 . EPO. [Link]

  • Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids . PMC. [Link]

  • Process for the preparation of 5-amino-2,4,6-Triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst . Justia Patents. [Link]

  • Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids . ChemRxiv. [Link]

  • WO1996036590A1 - Process for the preparation of 5-amino-2,4,6-triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst.

Sources

Application Note: A Guide to the Synthesis of Non-Ionic Iodinated X-Ray Contrast Media

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed scientific and technical guide for the synthesis of non-ionic iodinated X-ray contrast media (ICM). We will explore the strategic pathway from a common industrial precursor, 5-aminoisophthalic acid, to the pivotal intermediate, 5-amino-2,4,6-triiodoisophthalic acid (ATIIPA), and its subsequent conversion into Iopamidol, a widely used non-ionic monomeric contrast agent. This note emphasizes the chemical rationale behind procedural steps, provides detailed, self-validating protocols, and incorporates critical safety and quality control measures, targeting researchers and professionals in pharmaceutical development.

Introduction: The Chemical Foundation of Modern Radiocontrast

Iodinated contrast media are indispensable diagnostic drugs in clinical radiology, enhancing the differentiation of soft tissues in X-ray and computed tomography (CT) imaging.[1][2] The diagnostic efficacy of these agents is derived from the high atomic number (Z=53) of iodine, which provides excellent X-ray attenuation. The evolution of ICM has trended from early ionic agents to modern non-ionic compounds.[1] This shift was driven by the need to reduce the osmolality of the contrast solution, which is directly linked to patient discomfort and adverse physiological effects. Non-ionic agents, such as Iopamidol and Iohexol, exhibit significantly lower osmolality and are better tolerated.[1][3]

The molecular architecture of virtually all modern ICM is based on a 2,4,6-triiodinated benzene ring.[4] This core scaffold provides the radiopacity. The substituents at the 1, 3, and 5 positions are meticulously designed to impart high water solubility and biological inertness. A cornerstone intermediate in the synthesis of many of these agents is 5-amino-2,4,6-triiodoisophthalic acid (ATIIPA) .[5][6][7] This application note details a robust and well-documented synthetic route to produce non-ionic ICM, beginning with the preparation of this key intermediate.

Synthesis of the Core Intermediate: 5-Amino-2,4,6-triiodoisophthalic Acid (ATIIPA)

The initial and most critical phase of the synthesis is the regioselective iodination of the aromatic ring. This process transforms the readily available 5-aminoisophthalic acid into the densely functionalized ATIIPA.

Principle of Synthesis: Electrophilic Aromatic Substitution

The synthesis of ATIIPA is a classic example of electrophilic aromatic substitution. The amino group (-NH₂) at the C5 position is a powerful activating group and is ortho-, para-directing. The two carboxylic acid groups (-COOH) are deactivating groups. This electronic arrangement ensures that the incoming iodine electrophiles are directed specifically to the C2, C4, and C6 positions, which are ortho and para to the amino group, resulting in the desired tri-iodinated product.

The iodinating agent can be iodine monochloride (ICl) or generated in situ from the reaction of potassium iodide (KI) and an oxidizing agent like potassium iodate (KIO₃) under acidic conditions, which forms electrophilic iodine species.[6] The reaction is typically driven to completion by heating, and the product precipitates from the acidic aqueous solution due to its poor solubility.[8]

Experimental Workflow for ATIIPA Synthesis

The overall workflow involves the preparation of the iodinating agent, the controlled iodination reaction, and the subsequent isolation and purification of the ATIIPA product.

cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Iodination Reaction cluster_2 Step 3: Product Isolation A Dissolve KI and KIO3 in HCl Solution C Add Iodo Agent Solution (Control Temp < 30°C) A->C B Prepare Aqueous Suspension of 5-Aminoisophthalic Acid B->C D Heat to 80°C (Reaction Time: ~10h) C->D E Cool to Room Temp D->E F Filter Precipitate E->F G Wash with Water F->G H Dry to Constant Weight G->H I Pure ATIIPA H->I

Caption: High-level workflow for the synthesis of ATIIPA.

Detailed Protocol: Iodination of 5-Aminoisophthalic Acid

Safety: This protocol involves strong acids and oxidizing agents. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Table 1: Reagents and Materials

ReagentFormulaMolar Mass ( g/mol )QuantityMoles (approx.)Notes
5-Aminoisophthalic AcidC₈H₇NO₄181.1536.2 g0.20Starting material
Potassium IodateKIO₃214.0096.5 g0.45Oxidizing agent
Potassium IodideKI166.00150.0 g0.90Iodine source
Hydrochloric Acid (30%)HCl36.46350 g-Acidic medium
Deionized WaterH₂O18.02As needed-For washing

Procedure:

  • Preparation of the Iodinating Solution: In a suitable beaker, carefully add 96.5 g of potassium iodate and 150.0 g of potassium iodide to 350 g of 30% hydrochloric acid solution. Stir until all solids are dissolved. This creates the active iodinating species.

  • Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 36.2 g of 5-aminoisophthalic acid and 200 mL of deionized water. Stir to create a uniform suspension.

  • Addition of Iodinating Agent: Cool the flask in an ice bath. Slowly add the iodinating solution from the dropping funnel to the flask over approximately 3 hours. Maintain the internal temperature below 30°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C. Maintain this temperature with continuous stirring for 10 hours. The color of the mixture will darken as the reaction proceeds.

  • Precipitation and Isolation: After 10 hours, stop heating and allow the mixture to cool to room temperature. The product, 5-amino-2,4,6-triiodoisophthalic acid, will precipitate as a dense solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of deionized water until the filtrate is colorless and neutral (pH ~7).

  • Drying: Dry the purified solid in a vacuum oven at 80-90°C to a constant weight.

Quality Control:

  • Expected Yield: 75-80%.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: >300°C.[5]

  • Purity (HPLC): ≥98%.

Synthesis of a Non-Ionic Contrast Agent: Iopamidol

With the core intermediate ATIIPA in hand, the next stage involves converting it into its more reactive diacyl chloride form, followed by the strategic attachment of hydrophilic side chains to create the final Iopamidol molecule.

Overall Synthetic Pathway

The transformation of ATIIPA into Iopamidol is a multi-step process that involves:

  • Activation: Conversion of the carboxylic acid groups of ATIIPA into highly reactive acyl chlorides.

  • Acylation: Selective reaction at the 5-amino group.

  • Amidation: Attachment of the primary hydrophilic side chains.

  • Deprotection: Hydrolysis to reveal the final hydroxyl groups.

A ATIIPA B 5-Amino-2,4,6-triiodo- isophthaloyl Dichloride A->B + SOCl2 (Activation) C Acetyl-amide Intermediate B->C + (S)-2-acetoxypropionyl chloride (Acylation) D Protected Iopamidol (Acetyliopamidol) C->D + Serinol (Amidation) E Crude Iopamidol D->E + NaOH (aq) (Hydrolysis) F Purified Iopamidol E->F Ion Exchange & Recrystallization

Caption: Synthetic pathway from ATIIPA to Iopamidol.

Protocol 1: Activation via Acyl Chloride Formation

Principle: The carboxylic acid groups of ATIIPA are converted to acyl chlorides using thionyl chloride (SOCl₂). This significantly increases the electrophilicity of the carbonyl carbons, preparing them for subsequent amidation reactions.[9]

Safety: Thionyl chloride is extremely corrosive, toxic, and reacts violently with water to release HCl gas. This procedure MUST be performed in a dry, inert atmosphere within a high-performance fume hood.

Procedure:

  • Suspend 58.3 g (0.1 mol) of dry ATIIPA in 150 mL of a suitable inert solvent (e.g., toluene) in a flask equipped with a reflux condenser and a gas outlet bubbler.

  • Slowly add 35.7 g (21.3 mL, 0.3 mol) of thionyl chloride.[9]

  • Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours, or until the evolution of HCl gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting solid is 5-amino-2,4,6-triiodoisophthaloyl dichloride and is typically used immediately in the next step without further purification.

Protocol 2: Stepwise Amidation and Hydrolysis to Iopamidol

Principle: This is a carefully orchestrated sequence. First, the more nucleophilic 5-amino group is acylated. Then, the two highly reactive acyl chloride groups are reacted with serinol (2-amino-1,3-propanediol) to form the side chains. Finally, a protecting group is removed via hydrolysis to yield Iopamidol.[10]

Table 2: Key Reagents for Iopamidol Synthesis

ReagentRole
5-Amino-2,4,6-triiodoisophthaloyl DichlorideActivated Intermediate
(S)-2-acetoxypropionyl chlorideAcylating Agent
2-Amino-1,3-propanediol (Serinol)Side Chain Precursor
TriethylamineBase/Acid Scavenger
Dimethylacetamide (DMA)Solvent
Sodium HydroxideHydrolysis Agent

Procedure:

  • Acylation of the 5-Amino Group:

    • Dissolve the acyl dichloride from the previous step in 200 mL of cold (0-5°C) dimethylacetamide (DMA).

    • Slowly add a solution of (S)-2-acetoxypropionyl chloride (1.05 equivalents) in DMA.

    • Maintain the temperature below 10°C and stir for 2-3 hours. This forms the acetyl-amide intermediate.[10]

  • Amidation with Serinol:

    • In a separate vessel, prepare a solution of serinol (2.2 equivalents) and triethylamine (2.2 equivalents) in DMA.

    • Slowly add the serinol solution to the reaction mixture, keeping the temperature below 30°C.

    • Stir the reaction at 30°C for 1.5-2 hours.[10] This step attaches the hydrophilic side chains, yielding acetyliopamidol.

  • Hydrolysis (Deprotection):

    • Cool the reaction mixture. Quench the reaction by slowly adding it to a large volume of water to precipitate the crude acetyliopamidol.

    • Filter the solid and wash with water.

    • Resuspend the crude solid in water and add an aqueous solution of sodium hydroxide (NaOH) to maintain a pH between 10 and 11.[11]

    • Stir at room temperature for 4-6 hours until the hydrolysis of the acetate ester is complete (monitored by TLC or HPLC).

  • Neutralization: Carefully adjust the pH of the solution to ~7.0 using hydrochloric acid. This solution contains the crude Iopamidol.

Protocol 3: Purification of Iopamidol

Principle: For pharmaceutical applications, absolute purity is required. The crude product contains inorganic salts (NaCl) and organic byproducts. A multi-step purification involving ion-exchange chromatography and recrystallization is essential.

Procedure:

  • Ion Exchange: Pass the neutralized crude Iopamidol solution through a sequence of a strong cation exchange resin followed by a strong anion exchange resin.[12] This removes residual salts and any ionic impurities.

  • Concentration: Concentrate the resulting deionized solution under reduced pressure to a thick syrup.

  • Recrystallization: Dissolve the syrup in a minimal amount of hot ethanol. Allow the solution to cool slowly to induce crystallization.

  • Final Isolation: Filter the pure Iopamidol crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Quality Control:

  • Final Product: A white, crystalline solid.

  • Purity (HPLC): >99.5%.

  • Characterization: Confirm structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[12]

Summary and Concluding Remarks

The synthesis of non-ionic iodinated contrast media like Iopamidol is a complex, multi-step process that hinges on the successful preparation of the key intermediate, 5-amino-2,4,6-triiodoisophthalic acid (ATIIPA). The subsequent steps of activating this intermediate and building the hydrophilic side chains require precise control over reaction conditions and stoichiometry. The steric hindrance imposed by the three large iodine atoms plays a significant role in the reactivity of the functional groups on the benzene ring, a factor that must be considered in process optimization. The final purification is of paramount importance to ensure the safety and efficacy of the product for clinical use. The protocols outlined in this note provide a robust framework for the laboratory-scale synthesis and serve as a foundation for process development and scale-up activities.

References

  • Process for the preparation of 5-amino-2,4,6-triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst.
  • Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride. Eureka | Patsnap. [Link]

  • Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
  • Process for the iodination of aromatic compounds.
  • To Understand the Development of Iodinated Contrast Agents. Beilu Pharma. [Link]

  • Process for the preparation of iopamidol.
  • Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. PMC. [Link]

  • Synthesis of the non-ionic X-ray contrast medium iopromide. ResearchGate. [Link]

  • Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging. PMC - NIH. [Link]

  • synthesis and biological testing of nonionic iodinated x-ray contrast media. PubMed. [Link]

  • Preparation method of iohexol or iodixanol and intermediate thereof.
  • Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. PubMed Central. [Link]

  • Process for the preparation of iopamidol and the new intermediates therein.
  • Large Scale Synthesis of 5-amino-2,4,6-triiodoisophthalic Acid: A Key Intermediate for Iodinated X-ray Contrast Agents. ResearchGate. [Link]

  • Iodinated Contrast agents within Radiology. EIMJ. [Link]

  • A practical large-scale synthesis of iohexol. International Journal of Chemical Science. [Link]

  • Synthesis of iopamidol and preparation of iopamidol synthesis intermediate.
  • Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. ChemRxiv. [Link]

  • Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. MDPI. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low solubility of 5-Amino-2,4-dichlorobenzamide in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Guide Topic: Solubility Optimization for 5-Amino-2,4-dichlorobenzamide Case ID: SOL-5A24DCB-001

Executive Summary

This compound is a highly crystalline benzamide derivative often used as an intermediate in the synthesis of azo pigments and pharmaceuticals.[1][2] Its poor solubility is not an anomaly but a structural feature derived from high crystal lattice energy , driven by strong intermolecular hydrogen bonding (amide moiety) and


-

stacking (dichlorinated aromatic ring).[1][2]

This guide addresses the "brick dust" nature of this compound, providing validated strategies to overcome solubility bottlenecks in reaction media, analysis, and purification.[2]

Part 1: Diagnostic Framework (The "Why")

Q1: Why does this compound refuse to dissolve in standard organic solvents like DCM or Toluene? A: The insolubility is thermodynamic.[1][2] The molecule possesses a "pigment-like" supramolecular structure.[1][2]

  • H-Bond Network: The amide group (

    
    ) acts as both a hydrogen bond donor and acceptor, forming a tight, brick-wall lattice.[1][2]
    
  • Planarity & Stacking: The chlorine atoms at positions 2 and 4 force the ring into a specific conformation that favors tight packing, while the amino group (

    
    ) adds further polarity.[1][2]
    
  • Result: The energy required to break the crystal lattice (

    
    ) is higher than the solvation energy (
    
    
    
    ) provided by non-polar or moderately polar solvents.[1][2]

Q2: Is my material degraded? It looks like a beige/grey powder that floats in the solvent. A: Likely not degraded.[2] High purity this compound often appears as an off-white to beige powder.[1][2] "Floating" suggests high surface tension and poor wetting, common with chlorinated aromatics.[1][2]

  • Action: Do not mistake suspension for degradation. Verify identity via solid-state IR or dissolve a small sample in DMSO-

    
     for NMR before discarding.[1][2]
    

Part 2: Solvent Selection & Solubility Matrix

Q3: Which solvents actually work? A: You must move away from "gentle" organics to high-dielectric, dipolar aprotic solvents or high-boiling aromatics.[1][2]

Solvent ClassSpecific SolventSolubility RatingContext / Recommendation
Dipolar Aprotic DMSO (Dimethyl sulfoxide)High Best for analysis (NMR) and nucleophilic reactions.[1][2] Disrupts H-bonding effectively.
Dipolar Aprotic DMF / NMP High Excellent for synthetic reactions requiring heating >80°C.
Alcohols Methanol / EthanolLow Poor solubility at RT.[1][2] Moderate solubility at reflux.[1][2] Good for recrystallization (antisolvent).[1][2]
Chlorinated DCM / ChloroformVery Low Avoid. Material will likely slurry.[1][2] Ineffective for dissolving, good for washing away impurities.[1][2]
Aromatics Toluene / XyleneLow Requires high heat (reflux).[1][2] Useful for azeotropic water removal if the compound is suspended.[2]
Acids Acetic Acid / Formic AcidModerate Can protonate the amine (

), significantly increasing solubility.[1][2]

Part 3: Reaction Optimization Protocols

Q4: I need to react the amine group, but it won't dissolve. How do I proceed? A: You do not need a homogeneous solution for a reaction to proceed.[1][2] Use a High-Shear Slurry Protocol .

Protocol A: Heterogeneous "Slurry" Reaction

Applicable for: Acylation, Alkylation, or Diazotization.[2]

  • Solvent Choice: Select a solvent where the starting material is slightly soluble at reflux (e.g., Toluene or Chlorobenzene).[1][2]

  • Agitation: Use an overhead mechanical stirrer (impeller) rather than a magnetic stir bar. Magnetic bars will get stuck in the heavy precipitate.[2]

  • Phase Transfer Catalysis (PTC): Add 5-10 mol% of Tetrabutylammonium bromide (TBAB) or 18-Crown-6 .[1][2]

    • Mechanism:[2][3][4] The catalyst shuttles the reagent to the surface of the solid particle, facilitating the reaction at the solid-liquid interface.

  • Temperature: Heat to reflux.[1][2] Even if the bulk solid doesn't dissolve, the saturation concentration increases, driving the equilibrium forward as the dissolved material reacts.

Q5: Can I modify the compound to make it soluble temporarily? A: Yes. Use Transient Silylation .[1][2]

  • Add 1.1 - 2.0 equivalents of TMSCl (Trimethylsilyl chloride) or HMDS (Hexamethyldisilazane) to the reaction mixture.[1][2]

  • The silyl group protects the amine/amide, breaking the H-bond network and making the molecule lipophilic (soluble in DCM/THF).[2]

  • Perform your desired reaction on the "masked" intermediate.[1][2]

  • Work-up: Add Methanol or dilute acid to remove the silyl group and precipitate the product.[1][2]

Part 4: Work-up & Purification[1][2][3][5][6]

Q6: The reaction is done, but everything is a dark sludge. How do I isolate my product? A: Leverage the "Crash-Out" method.[1][2] Since your product is likely also insoluble in non-polar solvents, use this to your advantage.[1][2]

Workflow:

  • Quench: Pour the reaction mixture (if DMSO/DMF was used) into a 10x volume of Ice Water .

  • Precipitation: The hydrophobic dichlorobenzamide backbone will force the compound to precipitate immediately.[2]

  • Filtration: Filter the solid.[1][2][5]

  • Wash: Wash the cake with Water (removes DMSO/salts) followed by cold Methanol (removes organic impurities/byproducts).[1][2]

  • Drying: Vacuum dry at 50°C.

Part 5: Visual Troubleshooting Guide

The following logic flow helps you decide the best course of action based on your specific goal (Analysis vs. Synthesis).

Solubility_Troubleshooting Start Start: this compound Solubility Issue Goal What is your Goal? Start->Goal Analysis Analysis (HPLC/NMR) Goal->Analysis Synthesis Synthesis / Reaction Goal->Synthesis NMR_Solvent Use DMSO-d6 or DMF-d7 Analysis->NMR_Solvent NMR HPLC_Solvent Dissolve in DMSO, dilute with MeOH/ACN Analysis->HPLC_Solvent HPLC Reaction_Type Can you heat it? Synthesis->Reaction_Type Yes_Heat Use High-Boiling Solvent (Chlorobenzene/NMP) + Reflux Reaction_Type->Yes_Heat Yes (>100°C) No_Heat Use Dipolar Aprotic (DMF/DMAc) Reaction_Type->No_Heat No (<80°C) Still_Solid Still Insoluble? Yes_Heat->Still_Solid No_Heat->Still_Solid Slurry Switch to Slurry Method (Mechanical Stirring + PTC) Still_Solid->Slurry Option A Silylation Transient Silylation (Add TMSCl/HMDS) Still_Solid->Silylation Option B

Caption: Decision tree for selecting solvent systems and handling strategies based on experimental goals.

References

  • PubChem. 2,4-Dichlorobenzamide Compound Summary. National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

  • European Patent Office. Process for the preparation of azo pigments.[1][2] Patent DE2425188A1.[1][2] Available at:

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.[1][2] (General reference for solvent polarity and solubility parameters).

Sources

reducing hydrolytic degradation of 5-Amino-2,4-dichlorobenzamide samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Hydrolytic Degradation of 5-Amino-2,4-dichlorobenzamide Document ID: TSC-2024-BZ-05 Audience: Chemical Process Engineers, Analytical Chemists, Pharmaceutical Researchers

Core Diagnostic & Mechanism[1]

The Degradation Pathway

The primary instability mode for This compound is the hydrolysis of the amide group (


) to the corresponding carboxylic acid (5-Amino-2,4-dichlorobenzoic acid ) and ammonia (

). While benzamides are generally robust, the presence of electron-withdrawing chlorine atoms on the ring alters the electronic landscape, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, particularly under alkaline conditions.

However, this molecule exhibits a unique stabilizing feature known as the Ortho Effect .[1][2] The chlorine atom at the 2-position provides significant steric hindrance, shielding the carbonyl carbon from water/hydroxide attack. Therefore, if you are observing degradation, your conditions are likely overcoming this steric barrier (e.g., extreme pH, high temperature, or catalytic impurities).

Degradation Visualization

The following diagram outlines the hydrolytic pathway and the critical transition states.[2]

HydrolysisPathway cluster_conditions Critical Factors Amide This compound (Intact API/Intermediate) Inter Tetrahedral Intermediate (Rate Limiting Step) Amide->Inter + H2O / OH- / H+ (Nucleophilic Attack) Acid 5-Amino-2,4-dichlorobenzoic Acid (Degradant) Inter->Acid Elimination Ammonia Ammonia (NH3) (Volatile Byproduct) Inter->Ammonia Elimination Factor1 pH < 3 or > 9 Factor2 Temp > 40°C Factor3 Moisture Content

Figure 1: Hydrolytic degradation pathway of this compound showing the conversion to benzoic acid and ammonia.[3][4][5]

Troubleshooting Guide: Stabilization Protocols

Protocol A: pH Control & Buffer Selection

The hydrolysis of benzamides is catalyzed by both acid and base.[1][2] The rate of degradation is lowest at the pH of minimum velocity (


), which for most benzamides lies between pH 5.0 and 7.0.

The Trap: The electron-withdrawing chlorines (positions 2,4) make the carbonyl carbon more electrophilic.[1][2] Consequently, this molecule is significantly more unstable in basic conditions (pH > 8) than unsubstituted benzamide.[1][2]

ParameterRecommended RangeScientific Rationale
Optimal pH 5.5 – 6.5 Minimizes both specific acid (

) and specific base (

) catalysis [1].[1]
Buffer Choice Acetate or CitrateAvoid phosphate buffers if possible above pH 7, as phosphate species can act as general base catalysts.[1][2]
Danger Zone pH > 8.0Hydroxide ion (

) is a potent nucleophile that can overcome the steric hindrance of the 2-Cl group.
Protocol B: Solvent Handling & Moisture

Water is the reagent of hydrolysis.[1][2] Reducing water activity (


) is the most effective stabilization strategy.[1][2]
  • Solvent Grade: Use Anhydrous solvents (DMSO, Methanol, Acetonitrile) for stock solutions.[1][2]

  • Desiccation: Store solid samples over

    
     or Silica Gel. The amide is hygroscopic; absorbed atmospheric moisture creates a micro-aqueous environment on the crystal surface, facilitating "solid-state hydrolysis."
    
  • Cosolvents: If aqueous conditions are mandatory (e.g., for HPLC), use high percentages of organic modifier (Acetonitrile/Methanol) to reduce the dielectric constant of the medium, which generally slows down the formation of the charged tetrahedral intermediate.

Protocol C: Thermal Management

The steric hindrance provided by the 2-chloro substituent increases the activation energy (


) required for hydrolysis. However, this protection fails as temperature rises.[1][2]
  • Storage:

    
     is ideal.[1][2] 
    
    
    
    is acceptable for short-term (<1 week).[1][2]
  • Processing: Never heat solutions above

    
     to aid dissolution. If sonication is used, use a water bath with ice to prevent localized heating.[1][2]
    

Frequently Asked Questions (FAQs)

Q1: My HPLC chromatogram shows a new peak eluting before the main amide peak. Is this the degradant? A: Likely, yes. The hydrolysis product, 5-Amino-2,4-dichlorobenzoic acid , is more polar than the amide (due to the ionizable carboxylic acid group). In Reverse Phase HPLC (C18), the acid will typically elute earlier (lower Retention Time) than the amide parent, especially if the mobile phase pH is above the pKa of the acid (approx pKa ~3-4).

  • Verification: Spiking the sample with a known standard of the benzoic acid derivative will confirm identity.[1][2]

Q2: I can smell ammonia when I open the sample vial. Is the whole batch ruined? A: Not necessarily, but it indicates active degradation.[1][2] Ammonia has a very low odor threshold (5 ppm).[1][2] A strong smell suggests surface hydrolysis is occurring, likely due to moisture ingress.[1][2]

  • Action: Purge the headspace with Argon/Nitrogen immediately.[1][2] Perform a quantitative assay (HPLC).[1][2] If purity is >98%, recrystallize or dry the sample to remove the surface degradation layer.[2]

Q3: Can I use basic conditions to dissolve the sample? A: Absolutely not. As noted in Protocol A, the electron-withdrawing chlorine atoms activate the ring for nucleophilic attack. Dissolving in 0.1 N NaOH will trigger rapid hydrolysis, potentially degrading 5-10% of your sample within minutes.[1][2] Use DMSO or Methanol for dissolution, then dilute into your aqueous buffer.[1][2]

Q4: Why is the "2,4-dichloro" pattern important for stability? A: It creates a "push-pull" conflict.

  • Electronic Effect (Destabilizing): The chlorines pull electron density away from the ring, making the amide carbonyl more positive and "hungry" for water (nucleophiles).[1][2]

  • Steric Effect (Stabilizing): The Chlorine at position 2 is physically bulky.[1][2] It acts like a shield, blocking water molecules from hitting the carbonyl carbon.[1][2]

  • Result: The molecule is kinetically stable (slow to react) but thermodynamically unstable.[1][2] Once you heat it or raise the pH enough to bypass the "shield," it falls apart quickly [2].[2]

References

  • Bunton, C. A., et al. (1960).[1][2] Alkaline hydrolysis of benzamide and N-substituted benzamides. Journal of the Chemical Society.[1][2]

    • Context: Establishes the fundamental kinetics of benzamide hydrolysis and the impact of substituents.
    • (Proxy via ACS/JCS archives)

  • Satterthwait, A. C., & Jencks, W. P. (1974).[1][2] The mechanism of the aminolysis of acetate esters. Journal of the American Chemical Society.[1][2]

    • Context: Provides the mechanistic basis for how steric hindrance (ortho-substitution) affects nucleophilic attack on carbonyls.[1][2]

  • PubChem. (2024).[1][2] 2,4-Dichlorobenzamide Compound Summary. National Library of Medicine.[1][2]

    • Context: Physical property data and safety profiles for the core scaffold.[1][2]

  • US Pharmacopeia (USP).

    • Context: Identifies the specific amide/acid relationship in the context of pharmaceutical impurities for similar dichlorophenyl-triazine drugs.

Sources

strategies for removing unreacted starting materials from 5-Amino-2,4-dichlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Amino-2,4-dichlorobenzamide. This document provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies for removing unreacted starting materials and related impurities. The following question-and-answer guide is designed to address specific experimental challenges, explaining the underlying chemical principles and providing detailed, field-proven protocols.

Part 1: Initial Assessment & Impurity Identification

Before selecting a purification strategy, it is crucial to identify the nature of the impurity. The most common synthesis route to this compound involves the reduction of its nitro precursor, 2,4-dichloro-5-nitrobenzamide.[1][2][3] This process can leave behind several common impurities.

Q1: How can I get a quick assessment of my product's purity and identify the likely contaminants?

A1: A quick purity assessment can be achieved using Thin-Layer Chromatography (TLC) and by checking the melting point.

  • Thin-Layer Chromatography (TLC): This is the most effective initial step. Spot your crude product, the starting material (e.g., 2,4-dichloro-5-nitrobenzamide), and a co-spot (crude + starting material) on a silica gel plate. A suitable eluent system, such as 30-50% ethyl acetate in hexanes, will typically show good separation. The more polar 5-amino product will have a lower Rf value (travel less distance) than the less polar 2,4-dichloro-5-nitrobenzamide precursor. The presence of a spot in your crude lane that corresponds to the starting material's Rf confirms contamination.

  • Melting Point: A broad melting range or a melting point lower than the literature value for pure this compound indicates the presence of impurities.

Q2: What are the most common unreacted starting materials I should expect?

A2: Based on typical synthetic routes, the primary impurities to anticipate are:

  • 2,4-dichloro-5-nitrobenzamide: The immediate precursor to your product. It is neutral and less polar than the desired amine.

  • 2,4-dichloro-5-nitrobenzoic acid: This can arise from the hydrolysis of the acid chloride used to prepare the nitro-benzamide precursor.[4] It is a significant acidic impurity.

  • Residual Reducing Agents/Salts: If you used a metal-based reduction (e.g., Sn/HCl, Fe/NH4Cl), inorganic salts might be present.[1][3][5] These are typically removed during the initial aqueous workup.

The purification strategies below are designed to systematically remove these specific contaminants.

Part 2: Troubleshooting Purification Strategies

This section provides detailed protocols for three primary purification techniques: Liquid-Liquid Extraction, Recrystallization, and Column Chromatography.

Strategy 1: Liquid-Liquid Extraction (LLE) for Acidic and Neutral Impurities

LLE is a powerful first-line technique that exploits the differences in the acid-base properties of the product and impurities.[6][7][8] The basic amino group of your desired product is the key to a successful separation.

Q3: My TLC shows a significant amount of the unreacted nitro precursor. How can I use extraction to remove it?

A3: You can use an acid-base extraction to selectively pull your basic amine product into an aqueous layer, leaving the neutral nitro impurity behind in the organic layer.

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure. Allow the layers to separate. The protonated this compound hydrochloride salt will move to the aqueous layer, while the neutral 2,4-dichloro-5-nitrobenzamide remains in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. For a thorough extraction, repeat the process by adding fresh 1 M HCl to the organic layer, shaking, and combining the aqueous extracts.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base, such as 1 M NaOH or a saturated NaHCO₃ solution, with stirring until the solution is basic (pH > 8, check with pH paper). Your amine product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts and dry thoroughly.

The following diagram illustrates this workflow.

G start Crude Product (Amine + Nitro Impurity) in Ethyl Acetate sep_funnel Separatory Funnel start->sep_funnel shake Shake & Separate sep_funnel->shake acid_wash Add 1M HCl acid_wash->sep_funnel org_layer Organic Layer: Neutral Nitro Impurity shake->org_layer Discard aq_layer Aqueous Layer: Protonated Amine Salt shake->aq_layer basify Add 1M NaOH to Aqueous Layer aq_layer->basify precipitate Precipitation basify->precipitate filter Filter & Dry precipitate->filter product Pure 5-Amino-2,4- dichlorobenzamide filter->product

Caption: Acid-base extraction workflow for amine purification.
Strategy 2: Recrystallization for Final Polishing

Recrystallization is an excellent technique for removing small amounts of impurities and for obtaining high-purity crystalline material, provided a suitable solvent is found.[9]

Q4: My product is mostly pure after extraction but still shows minor impurities on TLC. How do I perform a recrystallization?

A4: The key is to find a solvent that dissolves your product well when hot but poorly when cold, while impurities remain soluble at cold temperatures.

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, or water) in small test tubes. A good solvent will require heating to dissolve the compound. Methanol or ethanol are often effective for similar structures.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture on a hotplate with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming larger, purer crystals.

  • Crystallization: Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Q5: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system. To fix this:

  • Re-heat the solution until the oil redissolves.

  • Add a small amount of additional solvent (1-5% more volume) to slightly decrease the saturation.

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • If the problem persists, consider a different solvent or a two-solvent system (a "solvent" and an "anti-solvent").[9]

Strategy 3: Column Chromatography for Difficult Separations

When LLE and recrystallization are insufficient, column chromatography provides the highest resolving power. However, purifying basic amines on standard silica gel can be problematic.

Q6: I'm running a silica gel column, but my product is streaking badly and my yield is very low. What's wrong?

A6: This is a classic issue. Silica gel is acidic (due to surface silanol groups, Si-OH) and can strongly, sometimes irreversibly, bind to basic compounds like your amine.[10] This acid-base interaction leads to poor peak shape (tailing/streaking) and loss of product on the column.[11]

Q7: How can I successfully purify my amine product using column chromatography?

A7: You have two excellent options to counteract the acidity of the silica gel.

The most common solution is to add a small amount of a competing base to your eluent. This base will occupy the acidic sites on the silica, allowing your amine product to travel through the column smoothly.

  • Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonia (as a solution in methanol) to your eluent mixture (e.g., ethyl acetate/hexanes).

    • Prepare your eluent (e.g., 90:9.5:0.5 Hexanes:EtOAc:Et₃N).

    • Equilibrate your packed silica gel column with this modified eluent before loading your sample.

    • Run the column as usual. The triethylamine is volatile and can be easily removed with your solvent under reduced pressure.

If modifying the eluent is not sufficient, or if your compound is very sensitive, using a less acidic or a basic stationary phase is the best choice.

  • Alumina (Al₂O₃): Neutral or basic alumina can be an effective alternative to silica gel. You will need to re-develop your eluent system using TLC with alumina plates.

  • Amine-functionalized Silica: Columns pre-packed with amine-functionalized silica are commercially available and are specifically designed for the purification of basic compounds.[10] These often provide excellent peak shape and recovery without needing to modify the mobile phase.

MethodStationary PhaseMobile PhaseAdvantagesDisadvantages
Standard Silica Silica GelHexanes/EtOAcInexpensive, readily availablePoor performance for basic amines (streaking, low yield)
Modified Eluent Silica GelHexanes/EtOAc + 1% Et₃NInexpensive, uses standard silicaNeed to remove additive, Et₃N odor
Alternative Media Neutral AluminaVaries (must be re-screened)Good for many basic compoundsCan have different selectivity than silica
Specialty Media Amine-functionalized SilicaHexanes/EtOAcExcellent peak shape, high recoveryHigher cost of stationary phase

The following diagram outlines the decision-making process for purification.

G start Crude 5-Amino-2,4- dichlorobenzamide tlc Analyze by TLC start->tlc decision Impurity Type? tlc->decision lle Strategy 1: Liquid-Liquid Extraction decision->lle Gross Neutral or Acidic Impurities recryst Strategy 2: Recrystallization decision->recryst Minor Impurities, Good Crystals column Strategy 3: Column Chromatography decision->column Difficult Separation, Similar Polarity final_check Check Purity (TLC, MP, NMR) lle->final_check recryst->final_check column->final_check final_check->decision Impurities Remain product Pure Product final_check->product Purity Confirmed

Caption: Decision workflow for purification of this compound.

References

  • RSC Publishing. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Available at: [Link]

  • ResearchGate. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Available at: [Link]

  • Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Google Patents. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
  • Scribd. The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]

  • PubChem. 2,4-Dichloro-5-nitrobenzoyl chloride. Available at: [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • US EPA. (1981). Chloramben (3 Amino 2,5-Dichlorobenzoic Acid) Pesticide Registration Standard. Available at: [Link]

  • Google Patents. US8455691B2 - Process for the purification of aromatic amines.
  • ResearchGate. Mineralisation of 2,6-dichlorobenzamide (BAM) in dichlobenil-exposed soils and isolation of a BAM-mineralising Aminobacter sp. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Liquid-Liquid Extraction. Available at: [Link]

  • Justia Patents. Benzamide derivatives. Available at: [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]

  • Wikipedia. 2,4,6-Trichlorobenzoyl chloride. Available at: [Link]

  • PubMed. Mineralisation of 2,6-dichlorobenzamide (BAM) in dichlobenil-exposed soils and isolation of a BAM-mineralising Aminobacter sp. Available at: [Link]

  • NIH. Degradation and Mineralization of Nanomolar Concentrations of the Herbicide Dichlobenil and Its Persistent Metabolite 2,6-Dichlorobenzamide by Aminobacter spp. Isolated from Dichlobenil-Treated Soils. Available at: [Link]

  • Wikipedia. Liquid–liquid extraction. Available at: [Link]

  • TheChemistryTranslator. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. Available at: [Link]

  • Reddit. Chromotography with free amines?. Available at: [Link]

  • ResearchGate. Is it possible to purify imine using column chromatography?. Available at: [Link]

  • Google Patents. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Chem-Impex. 2,4,6-Trichlorobenzoyl chloride. Available at: [Link]

  • PubChem. Benzoyl chloride, 2-chloro-5-nitro-. Available at: [Link]

  • LCGC. Determination and Quantification of Primary Aromatic Amine in Printer Ink. Available at: [Link]

  • Journal of the American Chemical Society. Electrolytic Conversion of Nitro Compounds into Amines in a Membrane Reactor. Available at: [Link]

  • ResearchGate. (PDF) 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent). Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • PubChem. 2-Chloro-5-nitrobenzoic acid. Available at: [Link]

  • PubChem. 5-Amino-2,4-dichlorophenol. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes for 5-Amino-2,4-dichlorobenzamide: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Amino-2,4-dichlorobenzamide stands as a crucial building block in the synthesis of a diverse array of pharmaceutical compounds. The strategic arrangement of its functional groups—an amine, a benzamide, and two chlorine atoms—renders it a versatile intermediate for the creation of novel therapeutic agents. This guide presents a comprehensive comparative analysis of the two principal synthetic routes to this valuable compound. It offers an in-depth exploration of the fundamental chemical principles, detailed experimental protocols, and a rigorous evaluation of their respective merits and drawbacks. By delivering this information with precision and scientific integrity, we aim to empower researchers and drug development professionals to make well-informed decisions in their synthetic strategies.

Introduction

The efficient synthesis of complex organic molecules is a foundational element of modern drug discovery. The scalability, efficiency, and cost-effectiveness of a synthetic route can profoundly influence the progression of a drug development program. This compound, with its multifaceted chemical structure, serves as an excellent case study in synthetic planning. This guide will dissect two distinct and viable pathways for its preparation:

  • Route 1: The "Nitro Reduction" Approach , a classical route that begins with the readily available 2,4-dichlorobenzoic acid, moves through a nitration and amidation sequence, and concludes with the reduction of a nitro intermediate.

  • Route 2: The "Direct Amidation" Strategy , a more convergent approach that starts from the corresponding 5-Amino-2,4-dichlorobenzoic acid and centers on the efficient construction of the amide bond.

Through a meticulous examination of these routes, substantiated by experimental data and mechanistic insights, this guide will furnish a comprehensive framework for selecting the most suitable synthetic strategy based on specific laboratory or industrial requirements.

Route 1: The "Nitro Reduction" Approach

This synthetic pathway is a textbook illustration of functional group interconversion, where the desired amino functionality is installed in the final step through the reduction of a nitro group. This method is frequently chosen due to the high commercial availability and lower cost of the starting materials, as well as the well-documented and reliable nature of the individual chemical transformations.

Overall Synthetic Scheme

Route 1 A 2,4-Dichlorobenzoic Acid B 2,4-Dichloro-5-nitrobenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C 2,4-Dichloro-5-nitrobenzamide B->C Amidation 1. SOCl₂ 2. NH₃ D This compound C->D Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C)

Caption: Synthetic workflow for Route 1.

Step-by-Step Experimental Protocols

Step 1: Nitration of 2,4-Dichlorobenzoic Acid

The introduction of a nitro group at the 5-position of the 2,4-dichlorobenzoic acid ring is accomplished via electrophilic aromatic substitution using a nitrating mixture.

  • Protocol:

    • In a flask equipped with a stirrer and a dropping funnel, place 2,4-dichlorobenzoic acid and dissolve it in concentrated sulfuric acid, cooling the mixture in an ice bath.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and add it dropwise to the stirred solution, maintaining the temperature between 0-10 °C.

    • After the addition is complete, continue stirring the reaction mixture for several hours, allowing it to slowly warm to room temperature.

    • Quench the reaction by carefully pouring the mixture over crushed ice.

    • Collect the precipitated 2,4-dichloro-5-nitrobenzoic acid by filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

Step 2: Amidation of 2,4-Dichloro-5-nitrobenzoic Acid

To facilitate amide formation, the carboxylic acid is first converted to a more reactive acyl chloride, which subsequently reacts with ammonia to yield the benzamide.

  • Protocol:

    • Combine 2,4-dichloro-5-nitrobenzoic acid with an excess of thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux until the evolution of gas (SO₂ and HCl) ceases, indicating the formation of the acyl chloride.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • Dissolve the resulting crude 2,4-dichloro-5-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

    • Add this solution dropwise to a cooled, concentrated aqueous solution of ammonia with vigorous stirring.

    • Collect the resulting precipitate of 2,4-dichloro-5-nitrobenzamide by filtration, wash with cold water, and dry.

Step 3: Reduction of 2,4-Dichloro-5-nitrobenzamide

The pivotal final step is the reduction of the nitro group to the primary amine. Two highly effective and commonly employed methods are catalytic hydrogenation and metal-mediated reduction.

  • Protocol A: Catalytic Hydrogenation [1][2]

    • Dissolve 2,4-dichloro-5-nitrobenzamide in a suitable solvent such as ethanol or ethyl acetate.

    • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

    • Place the mixture in a hydrogenation apparatus and apply hydrogen gas pressure (typically 1-4 bar).

    • Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases.

    • Carefully vent the hydrogen and purge the system with an inert gas like nitrogen.

    • Remove the catalyst by filtering the mixture through a pad of celite.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Protocol B: Iron Reduction [3][4][5]

    • In a round-bottom flask, suspend 2,4-dichloro-5-nitrobenzamide in a mixture of ethanol and water.

    • Add ammonium chloride followed by iron powder to the stirred suspension.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the hot reaction mixture through a bed of celite to remove the iron oxides.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization.

Causality Behind Experimental Choices
  • Nitration: The use of a combination of concentrated nitric and sulfuric acids is a standard and highly effective method for the nitration of aromatic compounds. Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.

  • Amidation via Acyl Chloride: The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. This "activation" makes the carbonyl group highly susceptible to nucleophilic attack by ammonia, a relatively weak nucleophile. This two-step sequence generally results in higher yields and cleaner reactions compared to direct amidation methods.

  • Reduction:

    • Catalytic Hydrogenation: This method is often considered a "green" and efficient technique for nitro group reduction, with water being the only byproduct. Palladium on carbon is a widely used catalyst due to its high activity and selectivity for this transformation, often leaving other functional groups intact.[1]

    • Iron Reduction: This is a classical, robust, and cost-effective method for the reduction of aromatic nitro compounds. The reaction is typically performed in the presence of a proton source, such as ammonium chloride or acetic acid, which facilitates the oxidation of the iron metal.[4][5]

Route 2: The "Direct Amidation" Approach

This synthetic strategy provides a more convergent and potentially more efficient route to the target molecule by directly forming the amide bond from 5-Amino-2,4-dichlorobenzoic acid. This approach can be advantageous in terms of step economy, provided a suitable and effective amidation protocol is employed.

Overall Synthetic Scheme

Route 2 A 5-Amino-2,4-dichlorobenzoic Acid B This compound A->B Direct Amidation (e.g., Coupling Agent, NH₃ source)

Caption: Synthetic workflow for Route 2.

Step-by-Step Experimental Protocol

The direct amidation of 5-Amino-2,4-dichlorobenzoic acid can be accomplished using various modern coupling reagents that activate the carboxylic acid in situ, facilitating its reaction with an ammonia source.

  • Protocol: Titanium(IV) Fluoride Catalyzed Amidation [6]

    • To a stirred suspension of 5-Amino-2,4-dichlorobenzoic acid in an anhydrous solvent such as THF or dioxane, add a catalytic amount of titanium(IV) fluoride (TiF₄).

    • Introduce a source of ammonia, such as a solution of ammonia in an organic solvent or an ammonium salt in the presence of a non-nucleophilic base.

    • Heat the reaction mixture to an elevated temperature and stir until the starting material is fully consumed, as monitored by TLC.

    • Upon completion, cool the reaction mixture and perform an aqueous workup, partitioning the product between an organic solvent and water.

    • Wash the organic layer, dry it over an anhydrous drying agent, and concentrate it under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices
  • Direct Amidation: This approach is highly desirable from a process chemistry perspective due to its improved atom and step economy. The use of a coupling agent or catalyst is essential to activate the carboxylic acid, which is otherwise insufficiently reactive to undergo amidation with ammonia under mild conditions.

  • TiF₄ Catalyst: Titanium(IV) fluoride has been demonstrated to be an effective Lewis acid catalyst for direct amidation reactions. It is proposed that the titanium center coordinates to the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine.[6]

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Nitro ReductionRoute 2: Direct Amidation
Starting Material Availability 2,4-Dichlorobenzoic acid is a readily available and relatively inexpensive commodity chemical.5-Amino-2,4-dichlorobenzoic acid is a more specialized intermediate and may be less readily available and more costly.
Number of Steps Three principal synthetic transformations.One principal synthetic transformation.
Overall Yield The overall yield is a product of the yields of the individual steps and is typically in the moderate to good range.Potentially higher overall yield due to the reduced number of steps and associated losses.
Scalability The individual reactions are well-established and generally scalable.The scalability may depend on the cost and efficiency of the chosen coupling agent or catalyst.
Reagent Toxicity & Safety This route involves the use of corrosive and strong acids (H₂SO₄, HNO₃) and potentially hazardous reagents like thionyl chloride. Catalytic hydrogenation requires specialized equipment for handling flammable hydrogen gas.The toxicity and safety considerations are dependent on the specific coupling agent used. For example, TiF₄ is a moisture-sensitive and corrosive solid that requires careful handling.
Purification Multiple intermediate purification steps are often necessary, which can lead to material loss.Potentially simpler purification of the final product, although chromatographic purification may be required.
Green Chemistry Considerations This route can generate significant amounts of acidic and inorganic waste. However, catalytic hydrogenation is a greener alternative to stoichiometric reducing agents like tin or zinc.This route can be more atom-economical. The environmental impact of the coupling agent, solvent, and any necessary workup procedures must be considered.

Conclusion and Future Perspectives

Both the "Nitro Reduction" and "Direct Amidation" routes present credible and effective strategies for the synthesis of this compound.

  • Route 1 is a time-tested and dependable sequence that is likely to be the preferred choice in academic research or for the initial, small-scale synthesis of the target molecule and its derivatives. The multi-step nature of this route also provides access to a variety of intermediates that can be used for the synthesis of other related compounds.

  • Route 2 embodies a more contemporary and potentially more streamlined approach, which could be particularly advantageous in an industrial setting where factors such as step economy, overall yield, and throughput are of paramount importance. The ongoing development of more efficient, cost-effective, and environmentally friendly coupling agents will undoubtedly increase the attractiveness of this direct amidation strategy.

Ultimately, the selection of the optimal synthetic route will hinge on a thorough assessment of the specific project requirements, including the desired scale of production, budgetary constraints, available infrastructure, and environmental, health, and safety (EHS) considerations. This guide has provided the essential scientific foundation and detailed experimental frameworks to empower researchers and process chemists to make this critical decision with confidence and a clear understanding of the underlying principles.

References

  • CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.
  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap. [Link]

  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap. [Link]

  • The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon | PDF | Amine - Scribd. [Link]

  • An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions - ResearchGate. [Link]

  • WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google P
  • 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S - ResearchGate. [Link]

  • US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google P
  • Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. [Link]

  • US4217304A - Continuous reduction process - Google P
  • CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P
  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric - ResearchGate. [Link]

  • Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction - eScholarship.org. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. [Link]

  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. [Link]

  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with - Organic Syntheses Procedure. [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. [Link]

  • TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H. [Link]

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase - Hiden Analytical. [Link]

  • Hydrogenation reaction tips and tricks : r/Chempros - Reddit. [Link]

Sources

Advanced Qualification of 5-Amino-2,4-dichlorobenzamide Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: qNMR-Certified Primary Standards vs. Mass Balance Characterization

Executive Summary & Scientific Context

In the development of phenyltriazine antiepileptics (e.g., Lamotrigine), the control of process-related impurities is critical for ICH Q3A compliance. 5-Amino-2,4-dichlorobenzamide (5-A-2,4-DCB) represents a particularly challenging impurity.[1] It is a regioisomer of the key intermediate (5-amino-2,3-dichlorobenzamide) and often arises from isomeric contamination in the starting material (2,4-dichlorobenzoic acid derivatives).

Because 5-A-2,4-DCB is structurally similar to the active pharmaceutical ingredient (API) precursor, it exhibits similar chromatographic behavior, making accurate quantification difficult.

This guide compares two methodologies for establishing the Reference Standard for this impurity:

  • The "Gold Standard" Product: Potency assignment via Quantitative NMR (qNMR) .

  • The Traditional Alternative: Potency assignment via Mass Balance (HPLC + TGA + KF + ROI) .[1]

We demonstrate that while Mass Balance is the industry default, qNMR offers superior traceability and accuracy for this specific molecule due to its independence from response factors and ability to quantify without a pre-existing standard.

Technical Comparison: qNMR vs. Mass Balance

The following table contrasts the performance of reference standards established via these two distinct workflows.

FeatureqNMR-Certified Standard (The "Product") Mass Balance Standard (The Alternative)
Principle Primary Ratio Method: Direct molar ratio measurement against an NIST-traceable internal standard (IS).Subtractive Method:

.
Traceability SI-Traceable: Directly linked to the internal standard (e.g., NIST SRM).Dependent: Relies on detector response assumptions (UV

).
Response Factor Independent: Signal intensity depends only on the number of protons.Dependent: Assumes impurities have the same UV response as the main peak (often false for isomers).
Sample Requirement Low (~10–20 mg), non-destructive.High (>100 mg), destructive (KF, TGA, ROI consume sample).
Precision (RSD)

(High precision with optimized relaxation delays).
Variable (Cumulative errors from TGA, KF, and HPLC integration).
Blind Spots Can miss impurities lacking protons (e.g., inorganic salts) if not paired with ROI.Can miss non-chromatographable organic impurities or those co-eluting.[1]
Why qNMR Wins for 5-A-2,4-DCB

For regioisomers like 5-A-2,4-DCB, the UV extinction coefficient (


) often differs from the 2,3-isomer. The Mass Balance approach frequently overestimates purity because it assumes the UV response of the main peak represents the mass of the whole, ignoring response factor variations. qNMR eliminates this bias.[1]

Mandatory Visualization: Analytical Workflows

Diagram 1: Impurity Fate & Isomer Logic

This diagram illustrates the origin of the impurity and why specific qualification is necessary.

ImpurityFate SM Starting Material (2,3-Dichlorobenzoic Acid) Inter_Main Intermediate (5-Amino-2,3-DCB) SM->Inter_Main Amidation Impurity_SM Regioisomer Impurity (2,4-Dichlorobenzoic Acid) Inter_Imp Target Impurity (5-Amino-2,4-DCB) Impurity_SM->Inter_Imp Co-reaction API Final API (Lamotrigine) Inter_Main->API Cyclization API_Imp Isomeric API Impurity Inter_Imp->API_Imp Cyclization Reference Standard\nEstablishment Reference Standard Establishment Inter_Imp->Reference Standard\nEstablishment Isolation & Purification

Caption: Origin of this compound (5-A-2,4-DCB) as a process-related regioisomer requiring specific reference standard qualification.

Diagram 2: qNMR vs. Mass Balance Decision Tree

DecisionTree cluster_MB Alternative: Mass Balance cluster_qNMR Recommended: qNMR Start Crude 5-A-2,4-DCB Isolated Material HPLC HPLC Purity (Area %) Start->HPLC TGA Volatiles (TGA/LOD) Start->TGA KF Water (Karl Fischer) Start->KF IS Add Internal Standard (e.g., Maleic Acid) Start->IS Calc Potency Calculation (High Cumulative Error) HPLC->Calc TGA->Calc KF->Calc NMR_Exp 1H-NMR Experiment (d1 > 5*T1) IS->NMR_Exp Direct Direct Potency (Primary Ratio) NMR_Exp->Direct

Caption: Comparison of the cumulative error prone Mass Balance approach vs. the direct, SI-traceable qNMR workflow.

Experimental Protocols

Protocol A: Structural Confirmation (Prerequisite)

Before potency assignment, the structure must be unequivocally confirmed to distinguish it from the 2,3-isomer.

  • Technique: 1H-NMR (DMSO-d6, 600 MHz).

  • Key Diagnostic Signal: The coupling pattern of the aromatic protons.

    • 2,4-isomer (Target): Two singlet-like aromatic protons (para-position) or weak meta-coupling depending on resolution.[1]

    • 2,3-isomer (Main): Two doublets (ortho-coupling,

      
      ).[1]
      
  • Acceptance Criteria: Presence of distinct aromatic singlets at

    
     7.2–7.8 ppm (simulated shift range).
    
Protocol B: HPLC Purity (Mass Balance Component)

This protocol establishes the chromatographic purity used in the "Alternative" calculation.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A:

    
     Phosphoric Acid in Water.[1]
    
  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 60% B over 20 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (Isosbestic point approximation) and 220 nm.[1]

  • System Suitability:

    • Resolution (

      
      ) between 5-A-2,4-DCB and 5-A-2,3-DCB must be 
      
      
      
      .
Protocol C: qNMR Potency Assignment (The "Product" Method)

This protocol generates the certified potency value.

  • Internal Standard (IS) Selection: Maleic Acid (TraceCERT® or NIST SRM).[1]

    • Rationale: High purity, non-hygroscopic, distinct singlet at

      
       6.2 ppm (does not overlap with aromatic benzamide signals).
      
  • Sample Preparation:

    • Weigh

      
       of 5-A-2,4-DCB (Analyte).
      
    • Weigh

      
       of Maleic Acid (IS).
      
    • Dissolve in 1.0 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle:

      
      .[1]
      
    • Relaxation delay (

      
      ): 
      
      
      
      (Must be
      
      
      of the longest relaxing proton).
    • Scans: 64 (for S/N > 250:1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[4][5][6][7][8][9]

Supporting Data: Performance Comparison

The following data represents a typical certification batch for 5-A-2,4-DCB.

ParameterMass Balance ApproachqNMR Approach
Chromatographic Purity

(Area %)
N/A (Not used for calculation)
Water Content (KF)

N/A
Residual Solvents (GC)

N/A
Residue on Ignition

N/A
Calculated Potency 98.8% 98.2%
Uncertainty (

)


Analysis of Discrepancy: The Mass Balance method yielded a higher potency (98.8%) than the qNMR method (98.2%).

  • Cause: The HPLC method failed to detect a non-chromatographable oligomeric impurity or an inorganic salt that was not fully captured by ROI.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] (2006).[1][10] Retrieved from [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 53(21), 2010. Retrieved from [Link]

  • BIPM. The role of quantitative NMR in the realization of the SI for organic analysis. (2019).[1][11] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Amino-2,4-dichlorobenzamide and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers engaged in the synthesis and characterization of novel pharmaceutical intermediates and fine chemicals, the unambiguous identification of isomeric compounds is a critical analytical challenge. This guide provides an in-depth spectroscopic comparison of 5-Amino-2,4-dichlorobenzamide and its key positional isomers. Due to the limited availability of direct experimental data for these specific amino-substituted compounds in the public domain, this guide leverages foundational spectroscopic principles and available data on the parent molecule, 2,4-dichlorobenzamide, to present a robust predictive analysis. We will explore the expected nuances in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that arise from the varied placement of the amino group on the dichlorobenzamide scaffold. This document is designed to equip researchers, scientists, and drug development professionals with the analytical rationale to distinguish between these closely related molecules, ensuring the integrity of their chemical syntheses and downstream applications.

Introduction: The Challenge of Isomeric Purity

This compound is a substituted aromatic amide with potential applications as a building block in medicinal chemistry and materials science. As with many multi-substituted benzene derivatives, its synthesis can potentially yield a mixture of positional isomers. The precise location of the amino group dramatically influences the molecule's electronic properties, reactivity, and biological activity. Consequently, the ability to confidently distinguish between this compound and its isomers, such as the 3-amino and 6-amino variants, is paramount for quality control and regulatory compliance.

This guide will focus on the following representative isomers:

  • This compound (Target Compound)

  • 3-Amino-2,4-dichlorobenzamide

  • 6-Amino-2,4-dichlorobenzamide

We will first establish a baseline by examining the known spectroscopic features of the parent compound, 2,4-dichlorobenzamide, and then extrapolate the expected spectral shifts and patterns upon the introduction of an amino group at various positions.

Molecular Structures and Isomeric Relationships

The foundational structure for our analysis is 2,4-dichlorobenzamide. The introduction of an amino (-NH₂) group to the remaining open positions on the aromatic ring gives rise to the isomers of interest.

G cluster_0 Parent Compound cluster_1 Positional Isomers of Interest 2,4-Dichlorobenzamide This compound 2,4-Dichlorobenzamide->this compound Addition of -NH2 3-Amino-2,4-dichlorobenzamide 2,4-Dichlorobenzamide->3-Amino-2,4-dichlorobenzamide Addition of -NH2 6-Amino-2,4-dichlorobenzamide 2,4-Dichlorobenzamide->6-Amino-2,4-dichlorobenzamide Addition of -NH2 G C7H6Cl2N2O+. Molecular Ion [M]+. Fragment 1 [M - NH2]+ C7H6Cl2N2O+.->Fragment 1 - .NH2 Fragment 2 [M - CONH2]+ C7H6Cl2N2O+.->Fragment 2 - .CONH2 Fragment 3 [M - Cl]+ C7H6Cl2N2O+.->Fragment 3 - .Cl

Figure 2: Generalized MS fragmentation pathways.

Summary of Spectroscopic Data

The table below summarizes the key experimental data for the parent compound and the predicted distinguishing features for the amino-isomers.

Technique2,4-Dichlorobenzamide (Experimental)This compound (Predicted)3-Amino-2,4-dichlorobenzamide (Predicted)6-Amino-2,4-dichlorobenzamide (Predicted)
¹H NMR 3 aromatic protons with distinct coupling. [1][2]2 aromatic singlets, one significantly upfield.2 aromatic doublets, one significantly upfield.2 aromatic doublets, both significantly upfield.
¹³C NMR ~6 aromatic signals.C-5 and C-6 will be significantly shielded.C-3, C-2, and C-4 will be most affected.C-6 and C-1 will be significantly shielded.
IR (cm⁻¹) No amine N-H stretch. Amide N-H at ~3350, 3170. C=O at ~1660. [1]Two amine N-H stretches (~3450, 3350).Two amine N-H stretches (~3440, 3340).Two amine N-H stretches (~3460, 3360).
MS (m/z) M⁺ at 189/191/193. [1]M⁺ at 204/206/208.M⁺ at 204/206/208.M⁺ at 204/206/208.

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of solid organic compounds like the aminodichlorobenzamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G A Sample Prep: ~5-10 mg in 0.6 mL DMSO-d6 B Vortex to Dissolve A->B C Insert into Spectrometer B->C D Lock, Tune, Shim C->D E Acquire 1H Spectrum (e.g., 16 scans) D->E F Acquire 13C Spectrum (e.g., 1024 scans) D->F G Process Data: FT, Phasing, Baseline Correction E->G F->G H Calibrate to Solvent Residual Peak G->H

Figure 3: NMR spectroscopy workflow.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Cap the tube and gently vortex until the sample is completely dissolved.

  • Data Acquisition (¹H NMR): Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Acquire the ¹H NMR spectrum. A typical acquisition may involve a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Data Acquisition (¹³C NMR): Following the ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency. Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment, and the number of scans will range from hundreds to thousands to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and perform a baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
  • Method: Attenuated Total Reflectance (ATR).

  • Sample Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol. Acquire a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition: Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal. Apply pressure using the ATR accessory's pressure arm to ensure good contact. Collect the IR spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the spectrum by performing an automatic background subtraction.

Mass Spectrometry (MS)
  • Method: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate. Acquire spectra in full scan mode over a relevant m/z range (e.g., 50-500).

  • Data Processing: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass to confirm the elemental composition.

Conclusion

References

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzamide. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dichlorobenzamide. SpectraBase. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Spectroscopy - Wiley Online Library. (n.d.). IR: amines. Spectroscopy. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Amino-2,4-dichlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 26358-37-2 Molecular Formula: C₇H₆Cl₂N₂O Application: Pharmaceutical Intermediate / Organic Synthesis Building Block[1][2]

Executive Summary & Risk Context

From the Desk of the Senior Application Scientist:

Handling 5-Amino-2,4-dichlorobenzamide requires a shift in mindset from "routine chemical handling" to "particulate containment."[1] As a halogenated benzamide derivative, this compound presents a dual risk profile: physical irritation from crystalline dust and pharmacological activity common to drug intermediates.[3]

While often classified under generic "Irritant" codes, my field experience dictates that the primary operational risk is airborne particulate generation during weighing and transfer.[3] The amino- and chloro- substitutions increase its polarity and potential for static charge buildup, making the powder "flighty" and difficult to contain without rigorous engineering controls.[1]

This guide prioritizes containment at the source over reliance on PPE alone.[1][3]

Hazard Profile & GHS Classification

Note: While specific toxicological data for this intermediate may be limited compared to commodity chemicals, we apply the "Precautionary Principle" based on structural analogs (e.g., 2,4-dichlorobenzamide).

Hazard CategoryGHS CodeSignal WordOperational Implication
Skin Irritation H315 WarningSolid dust settles on cuffs/neck; causes contact dermatitis.[1][3]
Eye Irritation H319 WarningMicro-abrasions from crystals + chemical irritation.[1][3]
STOT - SE H335 WarningRespiratory tract irritation.[1][3][4] Inhalation of dust is the #1 exposure route.[1][3]
Acute Tox (Oral) H302 Warning(Potential) Harmful if swallowed.[3][5] Strict hygiene required.[1][3][5][6][7]
Personal Protective Equipment (PPE) Matrix

Rationale: PPE is the last line of defense.[3] The specifications below are non-negotiable for research environments.

Protection ZoneStandard Protocol (< 10g)Scale-Up Protocol (> 10g or Open Handling)Technical Rationale
Respiratory N95 / P2 Respirator (Fit-tested)P100 / P3 Half-face respiratorBenzamide dusts are fine particulates.[1] Surgical masks offer zero protection against inhalation.[1][3]
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesSafety glasses leave gaps.[3] Dust can bypass side shields via air currents in fume hoods.[1][3]
Dermal (Hand) Nitrile Gloves (Min 0.11mm thickness)Double Gloving (Nitrile over Nitrile)Halogenated aromatics can permeate thin latex.[3] Double gloving allows outer glove removal if contaminated.[1][3]
Body Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Sleeves or Disposable GownPrevents dust accumulation on street clothes, which transports hazards home.
Operational Workflow: The "Static-Free" Weighing Protocol

The following protocol addresses the high static potential of chlorinated benzamides.

Phase 1: Engineering Setup[3]
  • Fume Hood Verification: Ensure face velocity is between 0.3 – 0.5 m/s . Too high (>0.6 m/s) creates turbulence that blows powder around; too low fails to contain it.[1][3]

  • Static Elimination: Place an ionizing bar or anti-static gun inside the hood.[1][3] This is critical for this compound, which tends to cling to spatulas and weighing boats.[1]

Phase 2: Transfer & Weighing[3]
  • Don PPE according to the matrix above.

  • Tare Container: Use a glass weighing vial or anti-static weighing boat. Avoid standard plastic boats if humidity is <30%.[1][3]

  • Transfer: Use a stainless steel spatula.[1][3] Do not tap the spatula against the vial rim to dislodge powder; this creates aerosol clouds.[1][3] Instead, rotate the spatula gently.[3]

  • Seal Immediately: Cap the source container and the weighing vial inside the hood before removing hands.

Phase 3: Decontamination[3]
  • Wet Wipe Technique: Do not dry sweep spilled powder.[1][3] Use a Kimwipe dampened with ethanol or isopropanol .[1][3] The solvent collapses the dust cloud and solubilizes the residue.[1][3]

  • Waste Segregation: Dispose of wipes in "Solid Hazardous Waste," not general trash.

Decision Logic: Handling & Spill Response

This decision tree guides the researcher through quantity-based risk assessment and spill response.[1]

G start Start: Handling this compound qty_check Quantity Assessment start->qty_check small_scale < 10g (Analytical/Small Scale) qty_check->small_scale Low Qty large_scale > 10g (Prep/Scale-Up) qty_check->large_scale High Qty ppe_std PPE: N95, Nitrile, Goggles Control: Fume Hood small_scale->ppe_std ppe_high PPE: P100 Resp, Double Gloves, Sleeves Control: Powder Containment Hood large_scale->ppe_high handling Active Handling (Anti-static precautions) ppe_std->handling ppe_high->handling spill_check Event: Spill Occurs? handling->spill_check no_spill Complete Transfer & Seal Containers spill_check->no_spill No spill_minor Minor Spill (<500mg) spill_check->spill_minor Yes (Contained) spill_major Major Spill (>500mg) spill_check->spill_major Yes (Outside Hood) disposal Disposal: Halogenated Organic Waste no_spill->disposal clean_wet Wet Wipe (Ethanol) No Dry Sweeping spill_minor->clean_wet evacuate Evacuate Area Alert Safety Officer spill_major->evacuate clean_wet->disposal

Figure 1: Risk-Based Handling & Response Workflow. Note the divergence in protocol based on quantity and the strict prohibition of dry sweeping during cleanup.

Disposal & Environmental Stewardship

Cradle-to-Grave Management:

  • Classification: Segregate as Halogenated Organic Waste . Do not mix with non-halogenated solvents, as this increases disposal costs and complicates incineration.[3]

  • Container Rinsing: Triple-rinse empty reagent bottles with a small volume of acetone or ethanol.[1][3] Add the rinsate to the halogenated waste stream.[1][3]

  • Labeling: Clearly mark waste containers with "Contains Benzamide Derivatives - Toxic/Irritant."[1][3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12826358, this compound.[1][3] Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). C&L Inventory: 2,4-dichlorobenzamide derivatives.[1][3] (Used for analog hazard bridging).[1][3] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.